UKH-1114
Description
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Properties
Molecular Formula |
C22H24F3NO |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[5-[4-(trifluoromethyl)phenyl]-9-azatricyclo[6.4.1.02,7]trideca-2(7),3,5-trien-9-yl]propan-1-ol |
InChI |
InChI=1S/C22H24F3NO/c23-22(24,25)18-7-4-15(5-8-18)16-6-9-19-17-3-1-10-26(11-2-12-27)21(14-17)20(19)13-16/h4-9,13,17,21,27H,1-3,10-12,14H2 |
InChI Key |
ONAFBVDWEXCSIP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UKH-1114: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
UKH-1114 is a potent and selective agonist for the sigma 2 receptor (σ2R), which has been identified as transmembrane protein 97 (TMEM97).[1][2] Emerging research has highlighted its significant potential in the treatment of neuropathic pain.[1][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for in vivo assessment. It is intended to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Introduction
Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options are often limited by inadequate efficacy and undesirable side effects.[1] The sigma 2 receptor (σ2R)/transmembrane protein 97 (TMEM97) has emerged as a novel and promising target for the development of new analgesics.[5][6][7][8] this compound is a synthetic compound that acts as a potent agonist at this receptor, demonstrating robust and long-lasting anti-allodynic effects in preclinical models of neuropathic pain.[1][9]
Mechanism of Action
This compound exerts its pharmacological effects through the activation of the σ2R/TMEM97. Its analgesic properties are specifically mediated by its agonist activity at this receptor. Evidence for this mechanism is provided by the complete blockade of its antinociceptive effects by the selective σ2R/TMEM97 antagonist, SAS-0132.[1] While the precise downstream signaling cascade following σ2R/TMEM97 activation is an active area of investigation, recent studies suggest the involvement of the Integrated Stress Response (ISR).[5][6] Activation of σ2R/TMEM97 by its ligands may lead to the inhibition of the ISR, a key cellular signaling pathway implicated in neuropathic pain.[6][7]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Pharmacological Data
Binding Affinity and Selectivity
This compound exhibits high affinity for the σ2R/TMEM97 with a Ki value of approximately 46 nM.[1][2] It demonstrates significant selectivity over the sigma 1 receptor (σ1R) and a panel of other receptors and channels.[1]
| Target | Ki (nM) | Selectivity vs. σ2R/TMEM97 |
| σ2R/TMEM97 | ~46 | - |
| σ1R | >1300 | ~28-fold |
| 55 other targets | Negligible affinity | >200-fold |
| Table 1: Binding affinity and selectivity of this compound. Data sourced from Sahn JJ, et al. ACS Chem Neurosci. 2017.[1] |
In Vivo Efficacy
In a mouse model of neuropathic pain (spared nerve injury), systemically administered this compound produces a profound and long-lasting reversal of mechanical hypersensitivity.
| Compound | Dose (mg/kg, IV) | Peak Effect | Duration of Action |
| This compound | 10 | Equivalent to Gabapentin | 48 hours |
| Gabapentin | 100 | - | 4-6 hours |
| Table 2: In vivo efficacy of this compound in the spared nerve injury (SNI) mouse model. Data sourced from Sahn JJ, et al. ACS Chem Neurosci. 2017.[1] |
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical procedure is used to induce persistent neuropathic pain in rodents.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 5-0 silk)
-
Adult male C57BL/6 mice
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the skin of the lateral surface of the left thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate and ligate the common peroneal and tibial nerves with a suture.
-
Make a small cut distal to the ligation to remove a 2-4 mm section of the nerves.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7 days before behavioral testing.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a mechanical stimulus.
Materials:
-
von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the mice to the testing chambers on the elevated mesh platform for at least 30 minutes.
-
Apply von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
Experimental Workflow Diagram
References
- 1. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. news-medical.net [news-medical.net]
- 5. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Loss of Sigma-2 Receptor/TMEM97 Is Associated with Neuropathic Injury-Induced Depression-Like Behaviors in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
UKH-1114: A Technical Guide to its Mechanism of Action as a Selective Sigma 2 Receptor/TMEM97 Agonist for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
UKH-1114 is a synthetic small molecule that has been identified as a potent and selective agonist for the sigma 2 receptor (σ2R), which is now known as transmembrane protein 97 (TMEM97).[1][2] Preclinical studies have demonstrated its significant efficacy in animal models of neuropathic pain, suggesting its potential as a novel, non-opioid analgesic.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, binding affinity, in vivo efficacy, and the proposed downstream signaling pathways. Detailed experimental protocols for key preclinical studies are also provided to facilitate further research and development.
Introduction to this compound
This compound is a novel compound that has emerged as a promising therapeutic candidate for the treatment of neuropathic pain, a chronic and debilitating condition often refractory to current treatments.[3] Unlike conventional analgesics, this compound acts on a relatively novel target, the sigma 2 receptor/TMEM97.[1][2] Its unique mechanism of action offers the potential for a new class of pain relievers with an improved side-effect profile, notably the absence of motor impairment at therapeutic doses.[1][2]
Molecular Target: Sigma 2 Receptor (σ2R)/TMEM97
The primary molecular target of this compound is the sigma 2 receptor (σ2R), a protein that was relatively poorly understood until its identification as transmembrane protein 97 (TMEM97).[1][2] TMEM97 is a four-transmembrane domain protein primarily located in the endoplasmic reticulum and is involved in various cellular processes, including cholesterol homeostasis and neuronal signaling.[5] The σ2R/TMEM97 has been implicated in a number of neurological and psychiatric conditions, and its modulation is now being explored for therapeutic benefit.[5]
Mechanism of Action
This compound functions as a potent agonist of the σ2R/TMEM97.[1] Its binding to this receptor initiates a signaling cascade that ultimately leads to the alleviation of neuropathic pain. The antinociceptive effects of this compound have been demonstrated to be specifically mediated by its interaction with σ2R/TMEM97, as these effects are blocked by the σ2R/TMEM97 antagonist, SAS-0132.[1][2]
Downstream Signaling: The Integrated Stress Response (ISR)
Recent evidence suggests a potential link between σ2R/TMEM97 activation and the Integrated Stress Response (ISR). The ISR is a cellular signaling pathway that is activated in response to various stressors and leads to a global reduction in protein synthesis while promoting the translation of specific stress-response genes.[6][7] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[6][7] It has been shown that some σ2R/TMEM97 modulators can influence the phosphorylation of eIF2α.[8] While the precise mechanism is still under investigation, it is hypothesized that this compound, as a σ2R/TMEM97 agonist, may modulate the ISR to restore cellular homeostasis in neurons affected by neuropathic pain.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity of this compound
| Target | Ki | Selectivity | Reference |
| Sigma 2 Receptor (σ2R)/TMEM97 | ~46 nM | 28-fold greater affinity for σ2R/TMEM97 than for σ1R | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Compound | Dose | Route of Administration | Efficacy | Duration of Action | Reference |
| This compound | 10 mg/kg | Intravenous (IV) | Equivalent to 100 mg/kg Gabapentin | 48 hours | [1][2] |
| Gabapentin | 100 mg/kg | Intravenous (IV) | Reversal of mechanical hypersensitivity | 4-6 hours | [3][4] |
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The Spared Nerve Injury (SNI) model is a widely used surgical procedure in rodents to induce robust and long-lasting neuropathic pain symptoms.[9][10]
-
Objective: To create a model of peripheral nerve damage that results in mechanical allodynia (pain in response to a non-painful stimulus).
-
Procedure:
-
The animal (typically a mouse or rat) is anesthetized.
-
The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in one of the hind limbs.
-
The tibial and common peroneal nerves are tightly ligated with a suture and then sectioned distal to the ligation.
-
The sural nerve is left intact.
-
The muscle and skin are then sutured to close the incision.
-
-
Outcome Assessment: Mechanical allodynia is typically assessed using von Frey filaments, which are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A significant decrease in the withdrawal threshold in the operated limb compared to the contralateral limb indicates the presence of neuropathic pain.[9]
Rotorod Test for Motor Coordination
The Rotorod test is a standard behavioral assay used to assess motor coordination and balance in rodents.[11][12][13]
-
Objective: To evaluate the effect of a compound on motor function and to rule out motor impairment as a confounding factor in pain assays.
-
Apparatus: A rotating rod, typically with a textured surface for grip, that can be set to a constant or accelerating speed.
-
Procedure:
-
The animal is placed on the rotating rod.
-
The rod's speed is gradually increased (e.g., from 4 to 40 rpm over a set period).
-
The latency to fall from the rod is recorded.
-
-
Outcome Assessment: A significant decrease in the latency to fall in the drug-treated group compared to a vehicle-treated control group would indicate motor impairment. In studies with this compound, no significant effect on motor performance was observed at a therapeutic dose.[1]
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's analgesic effect.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for evaluating this compound in a neuropathic pain model.
References
- 1. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientists Discover Powerful Potential Pain Reliever - UT Austin News - The University of Texas at Austin [news.utexas.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling plasticity in the integrated stress response [frontiersin.org]
- 8. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. mmpc.org [mmpc.org]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
UKH-1114: A Technical Guide to a Promising Sigma-2 Receptor Agonist for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
UKH-1114 is a potent and selective agonist for the sigma-2 (σ2) receptor, a transmembrane protein identified as TMEM97. Preclinical studies have demonstrated its significant potential in the treatment of neuropathic pain, offering a promising alternative to existing therapies. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, binding profile, and in vivo efficacy. It also details relevant experimental protocols for its characterization and evaluation, and visualizes key signaling pathways and experimental workflows. While specific downstream signaling data for this compound is still emerging, this document consolidates the current knowledge to support further research and development of this novel therapeutic candidate.
Introduction
Neuropathic pain, a chronic condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatment options.[1][2] The sigma-2 (σ2) receptor, encoded by the TMEM97 gene, has emerged as a promising therapeutic target for this debilitating condition.[3][4] this compound is a novel methanobenzazocine derivative that acts as a potent and selective agonist at the σ2 receptor.[3][5] In vivo studies have highlighted its remarkable efficacy in alleviating mechanical hypersensitivity in a mouse model of neuropathic pain, demonstrating a long-lasting effect at a lower dose compared to the standard-of-care drug, gabapentin.[1][2][5] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals.
Chemical and Pharmacological Properties
This compound is a synthetic compound with promising physicochemical and pharmacological characteristics for a central nervous system drug candidate.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₄F₃NO |
| Molecular Weight | 375.43 g/mol |
| CAS Number | 2113664-14-3 |
Table 2: Receptor Binding Affinity and Selectivity of this compound
| Receptor/Target | Binding Affinity (Ki) | Selectivity |
| Sigma-2 (σ2) Receptor | 46 nM[6][7][8] | - |
| Sigma-1 (σ1) Receptor | ~1288 nM | 28-fold selective for σ2 over σ1[5] |
| 55+ Other CNS Targets | >10 µM | Highly selective[5] |
In Vivo Efficacy in a Neuropathic Pain Model
The analgesic potential of this compound has been demonstrated in the spared nerve injury (SNI) mouse model, a widely used and validated model of neuropathic pain.[5][9]
Table 3: In Vivo Efficacy of this compound in the Spared Nerve Injury (SNI) Mouse Model
| Parameter | This compound | Gabapentin (Comparator) |
| Dose | 10 mg/kg[2][5] | 100 mg/kg[2][5] |
| Route of Administration | Intravenous (IV)[2][5] | Intravenous (IV)[2][5] |
| Efficacy | Complete reversal of mechanical hypersensitivity[5] | Complete reversal of mechanical hypersensitivity[5] |
| Duration of Action | Significant effect observed at 24 and 48 hours post-injection[2][5] | Effect diminished by 24 hours post-injection[5] |
| Motor Impairment | No effect on motor performance in the rotarod test[5] | Not reported in the compared study |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is described as a methanobenzazocine derivative.[3][5] The synthesis of related norbenzomorphan and methanobenzazocine σ2 receptor ligands has been published, providing a general framework for its chemical synthesis.[5] The general synthetic scheme for methanobenzazocine σ2R/Tmem97 ligands is depicted in the workflow diagram below.
Sigma-2 Receptor Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of compounds for the σ2 receptor.
Materials:
-
[³H]Di-o-tolylguanidine ([³H]DTG) (radioligand)
-
(+)-Pentazocine (for masking σ1 receptors)
-
Haloperidol (B65202) (for determining non-specific binding)
-
Rat liver membrane homogenates (source of σ2 receptors)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat liver membrane homogenates.
-
In a 96-well plate, add the following to each well in a final volume of 150 µL:
-
Rat liver membrane homogenate (~300 µg protein)
-
[³H]DTG (e.g., 5 nM)
-
(+)-Pentazocine (e.g., 100 nM) to saturate σ1 receptors.
-
Varying concentrations of this compound (or other test compounds) ranging from 0.1 nM to 10 µM.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand like haloperidol (e.g., 10 µM).
-
-
Incubate the plate at 25°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound using competitive binding analysis software (e.g., Prism).
Spared Nerve Injury (SNI) Mouse Model of Neuropathic Pain
This surgical procedure induces long-lasting mechanical hypersensitivity in the affected paw.[10][11]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and sutures (e.g., 6-0 silk)
-
Dissecting microscope
Procedure:
-
Anesthetize the mouse and shave the lateral surface of the left thigh.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves without touching the sural nerve.
-
Ligate the common peroneal and tibial nerves tightly with a 6-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration.
-
Ensure the sural nerve remains intact and undamaged.
-
Suture the muscle and skin layers.
-
Allow the animal to recover. Mechanical hypersensitivity typically develops within a few days and persists for several weeks.
Von Frey Test for Mechanical Allodynia
This test quantifies the withdrawal threshold of the paw to a mechanical stimulus.[6][12]
Materials:
-
Von Frey filaments (a series of calibrated monofilaments of increasing stiffness)
-
Elevated wire mesh platform
-
Plexiglas chambers
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the Plexiglas chambers on the wire mesh platform for at least 30 minutes before testing.
-
Starting with a filament of low force, apply the filament to the plantar surface of the hind paw (in the territory of the sural nerve for SNI mice) with enough force to cause it to bend.
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament tested is of higher force.
-
The pattern of responses is used to calculate the paw withdrawal threshold in grams.
Potential Mechanism of Action and Signaling Pathways
The precise downstream signaling pathways activated by this compound are not yet fully elucidated. However, based on the known functions of the σ2 receptor, several pathways are likely involved.
Modulation of Calcium Homeostasis
Sigma-2 receptors are located on the endoplasmic reticulum (ER) and are known to modulate intracellular calcium levels.[3][5] Agonists at the σ2 receptor can induce the release of calcium from intracellular stores.[5] This modulation of calcium signaling in neurons is a plausible mechanism for the analgesic effects of this compound.
Interaction with PGRMC1
The σ2 receptor/TMEM97 is known to interact with the Progesterone Receptor Membrane Component 1 (PGRMC1). This interaction may be crucial for the downstream signaling of σ2 receptor agonists. PGRMC1 itself is involved in various cellular processes, including steroid signaling and cell survival.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Given the localization of the σ2 receptor at the ER, it is hypothesized that its activation may influence ER stress and the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the ER. By modulating ER function, this compound could potentially restore cellular homeostasis in neurons affected by nerve injury.
Visualizations
Signaling Pathways
Caption: Putative signaling pathway of this compound.
Experimental Workflows
Caption: Experimental workflow for this compound evaluation.
Future Directions and Conclusion
This compound stands out as a highly promising lead compound for the development of a novel class of analgesics for neuropathic pain. Its potent and selective agonism at the σ2 receptor, coupled with its long-lasting efficacy in a preclinical pain model without apparent motor side effects, warrants further investigation.
Future research should focus on:
-
Detailed Elucidation of Downstream Signaling: Specific studies are needed to confirm the direct effects of this compound on calcium mobilization, the unfolded protein response, and other potential signaling cascades in relevant neuronal cell types.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess its drug-like properties and safety profile.
-
Oral Bioavailability: Evaluation of the oral bioavailability of this compound is a critical step for its potential clinical development as a convenient therapeutic agent.
-
Clinical Trials: To date, no clinical trials for this compound have been registered. The progression of this compound into clinical evaluation will be a key milestone.
References
- 1. Effect of the unfolded protein response on ER protein export: a potential new mechanism to relieve ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Unfolded Protein Responses: Molecular Mechanism and Role in Pathophysiology [sciltp.com]
- 5. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhancement of Cell Surface Expression and Receptor Functions of Membrane Progestin Receptor α (mPRα) by Progesterone Receptor Membrane Component 1 (PGRMC1): Evidence for a Role of PGRMC1 as an Adaptor Protein for Steroid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Sigma Receptors [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of the ER Unfolded Protein Response on Cancer Initiation and Progression: Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: UKH-1114 Binding Affinity for TMEM97 (Sigma-2 Receptor)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of UKH-1114 for the transmembrane protein 97 (TMEM97), also known as the sigma-2 receptor (σ2R). This document details the quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways.
Quantitative Binding Affinity of this compound for TMEM97
This compound is a potent and selective agonist for the TMEM97 receptor.[1] The affinity of this compound for TMEM97 has been determined through competitive radioligand binding assays. The key quantitative measure of this interaction is the inhibition constant (Ki), which represents the concentration of this compound required to occupy 50% of the TMEM97 receptors in the presence of a competing radioligand.
Table 1: this compound Binding Affinity for TMEM97
| Ligand | Target | Ki (nM) | Reference |
| This compound | TMEM97 (Sigma-2 Receptor) | 46 | Sahn JJ, et al. (2017)[2] |
Experimental Protocol: Radioligand Displacement Assay
The binding affinity of this compound for TMEM97 was determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its target receptor.
Materials and Reagents
-
Receptor Source: Rat liver membrane homogenates, which are a rich source of sigma-2 receptors.
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand.
-
Sigma-1 Receptor Masking Agent: (+)-Pentazocine, used to block the binding of [³H]DTG to sigma-1 receptors, thereby ensuring that the measured displacement is specific to sigma-2 receptors.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sigma receptor ligand (e.g., haloperidol) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Assay Procedure
-
Membrane Preparation: Rat liver tissues are homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format.
-
Incubation Mixture: Each well contains the following components in the specified order:
-
Assay Buffer
-
Rat liver membrane homogenate
-
(+)-Pentazocine (to a final concentration that saturates sigma-1 receptors)
-
Varying concentrations of the unlabeled test compound (this compound) or vehicle control.
-
A fixed concentration of [³H]DTG.
-
For determining non-specific binding, a separate set of wells includes a high concentration of haloperidol (B65202) instead of the test compound.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound [³H]DTG, is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]DTG (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for determining the binding affinity of this compound to TMEM97.
Signaling Pathway: TMEM97 and the Integrated Stress Response
Activation of TMEM97 by agonists like this compound has been shown to modulate the Integrated Stress Response (ISR), a key cellular pathway involved in the response to various stressors. Specifically, this compound binding to TMEM97 leads to the inhibition of the ISR.
The ISR is centrally regulated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α reduces global protein synthesis but allows for the preferential translation of stress-responsive mRNAs. The activation of TMEM97 by this compound results in a decrease in the levels of phosphorylated eIF2α (p-eIF2α), thereby inhibiting the ISR. The precise molecular mechanism linking TMEM97 activation to the dephosphorylation of eIF2α is an area of ongoing research but is thought to involve the modulation of upstream eIF2α kinases (such as PERK, GCN2, HRI, and PKR) or the activation of eIF2α phosphatases.
Caption: Proposed signaling pathway of this compound via TMEM97 and the ISR.
References
UKH-1114 for Neuropathic Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain remains a significant clinical challenge with a pressing need for novel, non-opioid therapeutics. The synthetic compound UKH-1114 has emerged as a promising preclinical candidate for the treatment of neuropathic pain. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. This compound is a potent and selective agonist for the sigma 2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97).[1][2] Its analgesic properties have been demonstrated in rodent models of nerve injury, where it produces a robust and long-lasting reversal of mechanical hypersensitivity.[1] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and the role of σ2R/TMEM97 in neuropathic pain.
Introduction
Neuropathic pain is a chronic condition arising from damage or disease affecting the somatosensory nervous system. Current treatment options, including anticonvulsants and antidepressants, offer limited efficacy and are often associated with significant side effects. The opioid crisis has further underscored the urgent need for alternative, non-addictive pain therapies.[3][4] The sigma 2 receptor/transmembrane protein 97 (σ2R/TMEM97) has been identified as a novel target for the development of such therapies.[1][5] this compound is a selective agonist for this receptor and has shown significant promise in preclinical models of neuropathic pain.[1][2][6]
Mechanism of Action
This compound exerts its analgesic effects through the activation of the σ2R/TMEM97.[1] This receptor is a transmembrane protein primarily located in the endoplasmic reticulum and is implicated in various cellular processes, including calcium signaling and cholesterol homeostasis. Recent studies have elucidated that the downstream signaling cascade initiated by σ2R/TMEM97 agonists, such as this compound, involves the inhibition of the Integrated Stress Response (ISR).[7][8][9] The ISR is a cellular stress pathway that, when chronically activated, can contribute to neuronal dysfunction and pain. By inhibiting the ISR, this compound is thought to restore cellular homeostasis and alleviate neuropathic pain states. A key indicator of ISR inhibition is the reduced phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[8]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Target | Ligand | Kᵢ (nM) | Selectivity | Reference |
| σ2R/TMEM97 | This compound | 46 | 28-fold vs. σ1R | [1][2] |
| σ1R | This compound | ~1288 | - | [1] |
Table 2: In Vivo Efficacy in the Spared Nerve Injury (SNI) Mouse Model
| Compound | Dose (mg/kg) | Route of Administration | Peak Effect on Mechanical Allodynia | Duration of Action | Comparison | Reference |
| This compound | 10 | Intravenous (IV) | Complete reversal | Up to 48 hours | Equivalent to Gabapentin (100 mg/kg) | [1] |
| Gabapentin | 100 | Intravenous (IV) | Complete reversal | 4-6 hours | - | [1][3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted to evaluate the efficacy of this compound.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used and robust model of peripheral neuropathic pain that produces a long-lasting and reproducible mechanical hypersensitivity.
-
Animals: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure:
-
The left hind limb is shaved and disinfected.
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
The common peroneal and tibial nerves are tightly ligated with a silk suture and transected distal to the ligation, removing a small section of the distal nerve stump.
-
Care is taken to avoid any damage to the spared sural nerve.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing typically commences several days after surgery.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments.
-
Apparatus: Animals are placed in individual plexiglass chambers on an elevated wire mesh floor, allowing access to the plantar surface of the hind paws.
-
Acclimatization: Mice are habituated to the testing environment for at least 30 minutes before testing.
-
Procedure:
-
Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the territory of the spared sural nerve).
-
The filament is pressed perpendicularly until it bends, and the pressure is held for 3-5 seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Assessment of Motor Coordination (Rotarod Test)
The rotarod test is used to assess whether the analgesic effects of this compound are confounded by motor impairment.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Mice are placed on the rotating rod.
-
The rod is set to accelerate from a low speed to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded.
-
Animals are typically trained on the apparatus for a few days prior to testing.
-
The test is performed at the time of peak drug effect (e.g., 48 hours post-injection for this compound).[1]
-
Intravenous (IV) Administration of this compound
-
Formulation: While the specific vehicle for this compound in the pivotal studies is not explicitly detailed in the available literature, a common approach for poorly soluble compounds in preclinical studies is to use a vehicle such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[10] Saline or DMSO are also used depending on the compound's solubility.[7] It is crucial to perform vehicle-controlled experiments.
-
Administration: this compound is administered via a single bolus injection into the tail vein.
Western Blot Analysis of Spinal Cord Tissue
This technique is used to quantify the levels of specific proteins and their phosphorylation status in the spinal cord.
-
Tissue Preparation:
-
At the desired time point after treatment, mice are euthanized, and the lumbar spinal cord is rapidly dissected.
-
The dorsal horn of the spinal cord is isolated.
-
The tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated and total p38, JNK, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band densities are quantified using image analysis software, and phosphorylated protein levels are normalized to total protein levels.[2][3][11]
-
ELISA for Pro-inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cytokines in the spinal cord.
-
Tissue Preparation: Spinal cord dorsal horn tissue is homogenized in a suitable buffer and centrifuged to collect the supernatant.
-
Procedure:
-
A commercial ELISA kit for mouse IL-1β, IL-6, or TNF-α is used according to the manufacturer's instructions.[12][13]
-
Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The colorimetric reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Cytokine concentrations are calculated based on the standard curve.
-
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for evaluating this compound in a mouse model of neuropathic pain.
Conclusion
This compound represents a promising, non-opioid therapeutic candidate for the treatment of neuropathic pain. Its novel mechanism of action, targeting the σ2R/TMEM97 and inhibiting the Integrated Stress Response, offers a new avenue for drug development in this challenging therapeutic area. The data presented in this guide demonstrate the potent and long-lasting efficacy of this compound in a preclinical model of neuropathic pain, without affecting motor coordination. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate this compound and the therapeutic potential of modulating the σ2R/TMEM97 pathway. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.
References
- 1. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis | MDPI [mdpi.com]
- 2. p38 Mitogen-Activated Protein Kinase Is Activated after a Spinal Nerve Ligation in Spinal Cord Microglia and Dorsal Root Ganglion Neurons and Contributes to the Generation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal inhibition of p38 MAP kinase reduces inflammatory and neuropathic pain in male but not female mice: sex-dependent microglial signaling in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous Administration of Substance P Attenuates Mechanical Allodynia Following Nerve Injury by Regulating Neuropathic Pain-Related Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Intracerebroventricular Treatment with Resiniferatoxin and Pain Tests in Mice [jove.com]
- 6. This compound (UKH1114) | S2R/TMEM97 agonist | Probechem Biochemicals [probechem.com]
- 7. Frontiers | Preclinical research in paclitaxel-induced neuropathic pain: a systematic review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. Mouse IL-6 ELISA Kit Elisa Kit KE10007 | Proteintech [ptglab.com]
The Sigma-2 Receptor (TMEM97): A Novel Target for Neuropathic Pain Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuropathic pain represents a significant and poorly managed global health issue, creating a pressing need for novel, non-opioid therapeutic strategies. The sigma-2 receptor (σ2R), definitively identified as Transmembrane Protein 97 (TMEM97), has emerged as a highly promising target for the development of new analgesics.[1][2] Preclinical studies consistently demonstrate that modulation of σ2R/TMEM97, particularly through agonist activity, produces robust and long-lasting anti-allodynic and anti-hyperalgesic effects in rodent models of nerve injury.[3][4] The primary mechanism of action appears to be the inhibition of the Integrated Stress Response (ISR), a key cellular signaling pathway implicated in the pathogenesis of chronic pain.[5][6] This guide provides a comprehensive overview of the molecular biology of σ2R/TMEM97, its role in neuropathic pain, the key signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.
Introduction: From Orphan Receptor to Validated Pain Target
Sigma receptors were first proposed in the 1970s and were initially misclassified as a type of opioid receptor.[7] Subsequent research distinguished them as a unique protein family, and in 1990, pharmacological evidence established the existence of two subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[8] While the σ1R was cloned in the mid-1990s and its role as a molecular chaperone in pain has been extensively studied, the molecular identity of the σ2R remained elusive for over 25 years.[3][7]
In 2017, the σ2R was identified as Transmembrane Protein 97 (TMEM97), a four-pass transmembrane protein primarily located in the endoplasmic reticulum (ER).[5][8] This breakthrough has catalyzed research into its function. TMEM97 is now known to be involved in cholesterol homeostasis and calcium signaling, and it is highly expressed in proliferating cells, such as cancer cells.[5][8][9] Critically, σ2R/TMEM97 is also expressed in key pain-processing regions, including the dorsal root ganglion (DRG) in both mice and humans, positioning it as a key player in the modulation of nociceptive signals.[3][10] Unlike the σ1R, where antagonists show therapeutic promise, it is the agonists of the σ2R/TMEM97 that have demonstrated significant potential in alleviating neuropathic pain.[2][10]
Preclinical Efficacy of σ2R/TMEM97 Ligands in Neuropathic Pain
Multiple independent studies using distinct chemical scaffolds have confirmed the anti-nociceptive efficacy of σ2R/TMEM97 ligands in preclinical models of neuropathic pain, most notably the Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) models.
Data from the Spared Nerve Injury (SNI) Model
The SNI model is a widely used and validated model of neuropathic pain. Studies have shown that both intrathecal (IT) and systemic administration of σ2R/TMEM97 agonists produce a profound and sustained reversal of mechanical hypersensitivity.[3][4] A unique characteristic of these compounds is a delayed onset of action, with peak analgesic effects typically observed 24 to 48 hours post-administration.[5][7] This effect is specifically mediated by σ2R/TMEM97, as the analgesic activity is lost in Tmem97 knockout mice.[10]
Data from the Chronic Constriction Injury (CCI) Model
The CCI model provides further evidence for the therapeutic potential of σ2R/TMEM97 ligands. The selective ligand CM-398 has been shown to produce dose- and time-dependent anti-allodynic effects in mice with CCI-induced neuropathic pain.[11]
Table 1: Quantitative Data for σ2R/TMEM97 Ligands in Neuropathic Pain Models
| Compound | Ligand Type | Model | Administration | Dose | Peak Effect | Key Findings | Reference |
|---|---|---|---|---|---|---|---|
| UKH-1114 | Putative Agonist | SNI (Mouse) | Intrathecal | 10 nmol | 48 hours | Produced robust and long-lasting relief of mechanical hypersensitivity. | [3][4] |
| This compound | Putative Agonist | SNI (Mouse) | Systemic (i.p.) | 10 mg/kg | 48 hours | Efficacy equivalent to 100 mg/kg gabapentin (B195806) without motor impairment. | [3][4] |
| FEM-1689 | Agonist | SNI (Mouse) | Systemic (i.p.) | 10 mg/kg | ~24 hours | Anti-nociceptive effect is completely lost in Tmem97 knockout mice. | [5][6] |
| SAS-0132 | Antagonist | SNI (Mouse) | Intrathecal | 10 nmol | N/A | Blocked the anti-hypersensitivity effects of the agonist this compound. | [3][4] |
| CM-398 | Agonist | CCI (Mouse) | Systemic (i.p.) | 30-45 mg/kg | 40-80 minutes | Reduced mechanical allodynia in a manner similar to gabapentin. |[11] |
Table 2: Binding Affinities and Selectivity of Key σ2R/TMEM97 Ligands
| Compound | σ2R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1R/σ2R) | Notes | Reference |
|---|---|---|---|---|---|
| This compound | ~46 | 1280 | ~28-fold | Highly selective over >50 other receptors and channels. | [3] |
| FEM-1689 | 17 | >170 | >10-fold | Demonstrates exquisite selectivity in functional assays. | [2] |
| SAS-0132 | 1.4 | 141 | ~100-fold | Potent antagonist used to confirm σ2R-mediated effects. | [3] |
| CM-398 | 1.8 | 46 | ~25-fold | Derivative of CM-304 with longer-lasting effects. | [11] |
| Siramesine | 0.12 | 16.8 | ~140-fold | Widely used research tool; produced only small effects in the SNI model. |[3][7] |
Mechanism of Action: The Integrated Stress Response (ISR)
A key breakthrough in understanding how σ2R/TMEM97 modulation alleviates neuropathic pain is the discovery of its role in regulating the Integrated Stress Response (ISR).[5][6] The ISR is a conserved signaling network that cells activate in response to various stressors, including ER stress, which is implicated in nerve injury.[5] A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). While transient ISR activation is protective, chronic activation, as seen in neuropathic pain, can be maladaptive.
Studies have demonstrated that σ2R/TMEM97 agonists, such as FEM-1689, inhibit the ISR in sensory neurons.[5][6] This is evidenced by a reduction in the levels of phosphorylated eIF2α in both mouse and human DRG neurons.[5] This inhibition of the ISR is proposed as the primary downstream mechanism for the observed analgesic effects.[5][12]
Figure 1: σ2R/TMEM97 signaling pathway in neuropathic pain.
Other potential mechanisms that may contribute to the effects of σ2R/TMEM97 modulation include the regulation of intracellular calcium signaling and interactions with ion channels.[5][9][13] However, the inhibition of the ISR is currently the most well-validated mechanism for its anti-nociceptive action.[5][6]
Key Experimental Protocols
Reproducible and standardized protocols are essential for the investigation of σ2R/TMEM97 in neuropathic pain. Below are methodologies for key assays.
Radioligand Binding Assay for σ2R/TMEM97
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ2R/TMEM97.
-
Tissue Preparation: Homogenize rat liver or cultured cells (e.g., HeLa) membranes in a sucrose (B13894) buffer. Centrifuge to pellet the membranes and resuspend in a Tris-HCl buffer.
-
Assay Components: In each well, combine the membrane preparation, the radioligand (typically [³H]DTG), and the test compound at various concentrations.
-
σ1R Masking: To ensure specific binding to σ2R, add a high concentration of a σ1R-selective ligand, such as (+)-pentazocine, to saturate and "mask" all σ1R sites.[10]
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding and analyze the data using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
Spared Nerve Injury (SNI) Model
This surgical procedure in rodents creates a robust and long-lasting model of peripheral neuropathic pain.
-
Anesthesia: Anesthetize the mouse or rat using isoflurane.
-
Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture. Transect these two nerves distal to the ligation, removing a small section of the distal nerve stump.
-
Closure: Ensure the sural nerve remains intact. Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer post-operative analgesics for the first 24-48 hours and monitor the animal's recovery. Mechanical hypersensitivity typically develops within 3-5 days and persists for several weeks.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Acclimation: Place the animal in a chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw, in the region innervated by the intact sural nerve.
-
Response: A positive response is a sharp withdrawal or flinching of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a mid-range filament; if there is a response, use the next smaller filament. If there is no response, use the next larger filament.
-
Data Analysis: The pattern of responses is used to calculate the 50% PWT in grams. A lower PWT in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Sigma-2 Receptor Compounds for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 9. Sigma receptors and cancer: possible involvement of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Sigma receptor activation inhibits voltage-gated sodium channels in rat intracardiac ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of UKH-1114: A Novel Sigma-2 Receptor Agonist for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
UKH-1114 is a potent and selective agonist for the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97).[1][2][3] Preclinical studies have demonstrated its significant potential in the treatment of neuropathic pain, offering a promising alternative to existing therapies. This document provides a comprehensive overview of the preclinical data available for this compound, including its binding affinity, in vivo efficacy, and mechanism of action, presented in a format tailored for researchers, scientists, and drug development professionals.
Core Data Summary
Table 1: Receptor Binding Affinity and Selectivity
| Target | Ki (nM) | Selectivity vs. σ1R | Notes |
| σ2 Receptor / TMEM97 | ~46 | 28-fold | This compound demonstrates a significantly higher affinity for the σ2 receptor compared to the σ1 receptor.[1] The compound showed negligible affinity for 55 other tested targets.[1] |
| σ1 Receptor | ~1288 (calculated) | - |
Table 2: In Vivo Efficacy in a Neuropathic Pain Model
| Compound | Dose (mg/kg) | Route of Administration | Peak Effect Duration | Comparison | Animal Model |
| This compound | 10 | Intravenous (IV) | Up to 48 hours | Equivalent peak efficacy to Gabapentin at a 10-fold lower dose, but with a much longer duration of action.[1][3] | Spared Nerve Injury (SNI) in mice |
| Gabapentin | 100 | Intravenous (IV) | 4 to 6 hours | Standard of care for neuropathic pain. | Spared Nerve Injury (SNI) in mice |
Mechanism of Action & Signaling Pathways
This compound exerts its analgesic effects through the activation of the σ2 receptor/TMEM97.[1][2][4] The antinociceptive action of this compound is completely blocked by the σ2R/Tmem97 antagonist, SAS-0132, confirming its mechanism of action.[1] While the precise downstream signaling cascade is still under investigation, current evidence points towards two potential pathways:
-
Modulation of the Progesterone Receptor Membrane Component 1 (PGRMC1) Signaling Complex: Some studies suggest that σ2R/Tmem97 may modulate a signaling pathway involving PGRMC1, a protein implicated in cell survival and apoptosis.[1]
-
Inhibition of the Integrated Stress Response (ISR): More recent findings propose that the activation of σ2R/TMEM97 by ligands such as this compound could lead to the inhibition of the Integrated Stress Response (ISR), a cellular stress pathway that has been validated as a target for pain relief.[5][6]
The following diagrams illustrate the proposed signaling pathways and the experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies of this compound are outlined below.
Spared Nerve Injury (SNI) Model in Mice
This surgical model is used to induce a persistent state of neuropathic pain.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation.
-
Care is taken to avoid any damage to the spared sural nerve.
-
-
Wound Closure: The muscle and skin are closed in layers using sutures.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
Assessment of Mechanical Hypersensitivity (von Frey Test)
This test measures the withdrawal threshold to a mechanical stimulus.
-
Acclimation: Mice are placed in individual compartments on a wire mesh platform and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw in the sural nerve territory.
-
Response: A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
Assessment of Motor Function (Rotorod Test)
This test is used to evaluate motor coordination and balance to ensure that the analgesic effects of this compound are not due to motor impairment.
-
Apparatus: A rotating rod apparatus with individual lanes for each mouse.
-
Training: Mice are trained on the rotorod at a constant speed for a set duration on the day before testing.
-
Testing:
-
On the test day, mice are placed on the accelerating rotorod, which gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Multiple trials are conducted with an inter-trial interval.
-
-
Results: No significant difference in the latency to fall between this compound treated and vehicle-treated animals indicates a lack of motor impairment.[1]
Radioligand Binding Assay (General Protocol)
While a specific, detailed protocol for this compound's binding assay is not publicly available, a general protocol for determining the Ki value for the σ2 receptor is as follows:
-
Membrane Preparation: Membranes are prepared from a source rich in σ2 receptors (e.g., rodent brain or specific cell lines).
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the σ2 receptor (e.g., [³H]DTG) in the presence of a masking compound to block binding to the σ1 receptor (e.g., (+)-pentazocine).
-
Competition: Various concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the σ2 receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Pharmacokinetic Profile
Detailed pharmacokinetic studies on this compound, including its half-life, bioavailability, and metabolic profile, have been identified as a necessary next step for its development and are not yet publicly available.[4][7][8] Further research is required to fully characterize these parameters.
Conclusion
This compound is a promising drug candidate for the treatment of neuropathic pain, demonstrating high potency and selectivity for the σ2 receptor/TMEM97. Its long duration of action and efficacy at a lower dose compared to the standard of care, gabapentin, in a preclinical model highlight its therapeutic potential. Further investigation into its pharmacokinetic properties and the elucidation of its precise downstream signaling mechanisms will be crucial for its clinical development.
References
- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. MPD: JaxCC1: project protocol [phenome.jax.org]
Methodological & Application
Application Notes and Protocols for UKH-1114: An Experimental σ2R/TMEM97 Agonist
For Research Use Only
Introduction
UKH-1114 is a potent and selective experimental agonist for the sigma 2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97).[1] It has demonstrated significant efficacy in preclinical models of neuropathic pain, offering a potential new avenue for therapeutic development.[2] this compound alleviates mechanical hypersensitivity resulting from nerve injury in mice, with a prolonged duration of action and without causing motor impairment at effective doses.[1][2] These application notes provide a summary of the known characteristics of this compound and detailed protocols for its use in key in vivo experiments.
Mechanism of Action
This compound exerts its biological effects through the activation of the σ2R/TMEM97. This receptor is implicated in various cellular processes, including calcium signaling and cholesterol homeostasis. The antinociceptive (pain-relieving) action of this compound is directly attributable to its agonist activity at this receptor, as the effects are blocked by the co-administration of a σ2R/TMEM97 antagonist, SAS-0132.[2] Recent studies suggest that the downstream signaling pathway may involve the inhibition of the Integrated Stress Response (ISR), a cellular pathway implicated in neuropathic pain.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound in neuropathic pain.
Quantitative Data
The following tables summarize the available quantitative data for this compound based on preclinical studies.
Table 1: Receptor Binding and Selectivity
| Parameter | Value | Species | Notes |
| Ki (σ2R/TMEM97) | ~46 nM | Rodent Brain | Binding affinity for the target receptor.[1][2] |
| Selectivity | 28-fold | Rodent Brain | Greater affinity for σ2R/TMEM97 compared to σ1R.[2] |
| Off-Target Profile | Negligible | Not Specified | No significant binding to a panel of 55 other common receptor targets.[2] |
Table 2: In Vivo Efficacy in Spared Nerve Injury (SNI) Mouse Model
| Compound | Dose (IV) | Efficacy | Duration of Action |
| This compound | 10 mg/kg | Complete reversal of mechanical hypersensitivity.[2] | Peaks at 48 hours.[2][3] |
| Gabapentin | 100 mg/kg | Complete reversal of mechanical hypersensitivity.[2] | Effective at 1-3 hours, effect gone by 24 hours.[2] |
Note on Pharmacokinetics and Toxicity: Comprehensive pharmacokinetic (e.g., half-life, Cmax) and toxicity (e.g., LD50) data for this compound are not publicly available at this time. Studies have confirmed that at a 10 mg/kg IV dose, this compound does not cause motor impairment in mice.[2]
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound efficacy and motor effects.
Protocol 1: Spared Nerve Injury (SNI) Model in Mice for Neuropathic Pain
This protocol establishes a neuropathic pain state against which the analgesic properties of this compound can be tested.
1. Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Surgical scissors, forceps, and wound clips or sutures
-
70% ethanol (B145695) and povidone-iodine for disinfection
-
Sterile surgical drapes
-
Heating pad to maintain body temperature
2. Surgical Procedure: a. Anesthetize the mouse and confirm a lack of pedal withdrawal reflex. b. Shave the lateral surface of the left thigh and disinfect the surgical area. c. Make a small incision in the skin over the biceps femoris muscle. d. Bluntly dissect through the biceps femoris to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. e. Carefully isolate the common peroneal and tibial nerves, taking extreme care not to touch or stretch the adjacent sural nerve. f. Ligate the common peroneal and tibial nerves with fine suture and transect them distal to the ligation, removing a small section of the distal nerve stump. g. Ensure the sural nerve remains intact and untouched. h. Close the muscle layer with sutures and the skin incision with wound clips or sutures. i. Allow the animal to recover on a heating pad. Provide post-operative analgesia as required by institutional guidelines for the first 24-48 hours.
3. Assessment of Mechanical Allodynia (von Frey Test): a. Allow animals to recover for several days to a week post-surgery to establish a stable baseline of hypersensitivity. b. Place mice in individual transparent chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes. c. Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the operated hind paw (the territory of the intact sural nerve). d. A positive response is a sharp withdrawal, flinching, or licking of the paw. e. Determine the 50% paw withdrawal threshold (PWT) using a method such as the up-down method.
Protocol 2: Administration of this compound
1. Formulation:
- Note: The vehicle used for in vivo administration of this compound is not explicitly stated in the primary literature. A common approach for novel small molecules for IV injection is to first attempt dissolution in sterile, isotonic phosphate-buffered saline (PBS) or 0.9% saline. If solubility is an issue, a vehicle containing co-solvents such as a small percentage of DMSO, PEG400, or Tween 80 may be required. It is critical to test the vehicle alone as a control group.
- Suggested Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL). Ensure the final solution is sterile-filtered.
2. Administration Routes:
- Intravenous (IV): For systemic administration, inject the prepared this compound solution (e.g., 10 mg/kg) into the lateral tail vein of the mouse.
- Intrathecal (IT): For direct CNS delivery, perform a lumbar puncture between the L5 and L6 vertebrae and inject a small volume (typically 5-10 µL) of the compound solution. This is a technically demanding procedure requiring significant expertise.
Protocol 3: Assessment of Motor Coordination (Rotorod Test)
This protocol is used to confirm that the observed analgesic effects of this compound are not a result of motor impairment.
1. Materials:
-
Accelerating Rotorod apparatus for mice.
2. Procedure: a. Acclimation/Training (Optional but recommended): On the day before the test, train the mice on the rotorod at a constant low speed (e.g., 4 RPM) for 1-2 minutes to acclimate them to the apparatus. b. Testing: i. Administer this compound (e.g., 10 mg/kg, IV) or vehicle to the mice. ii. At the time of expected peak effect (e.g., 48 hours post-injection for this compound), place the mouse on the rod of the apparatus.[2] iii. Begin the test, with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 200-300 seconds).[2] iv. Record the latency (time) for the mouse to fall from the rod. If a mouse clings to the rod and makes a full passive rotation, this is also counted as a fall. v. Typically, three trials are performed with a 10-15 minute inter-trial interval. c. Data Analysis: Compare the average latency to fall between the this compound-treated group and the vehicle-treated control group. A lack of significant difference indicates no motor impairment at the tested dose.
References
Application Notes and Protocols for In Vivo Administration of UKH-1114 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
UKH-1114 is a potent and selective agonist for the sigma 2 receptor (σ2R), now identified as transmembrane protein 97 (Tmem97).[1][2][3] It has demonstrated significant efficacy in preclinical mouse models of neuropathic pain, offering a promising therapeutic avenue for this condition.[2][3] These application notes provide a comprehensive guide for the in vivo administration of this compound to mice, including detailed protocols for efficacy studies and a summary of available data.
Data Presentation
Efficacy Data in Spared Nerve Injury (SNI) Model
| Parameter | This compound | Gabapentin (Comparator) | Vehicle |
| Dose | 10 mg/kg | 100 mg/kg | N/A |
| Route of Administration | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) |
| Effect | Complete reversal of mechanical hypersensitivity | Complete reversal of mechanical hypersensitivity | No effect |
| Duration of Action | Significant effect observed at 24 and 48 hours post-injection | Effects diminished by 24 hours post-injection | N/A |
| Motor Impairment | No motor impairment observed at the effective dose | Not reported in comparative study | No motor impairment |
Data summarized from Sahn JJ, et al. ACS Chem Neurosci. 2017.[2]
Pharmacokinetic and Toxicological Data
Comprehensive pharmacokinetic and toxicological data for this compound in mice, such as half-life, clearance, bioavailability, and LD50, are not extensively available in the public literature. The primary efficacy study noted no motor impairment at a 10 mg/kg intravenous dose.[2] Further studies are required to establish a complete safety and pharmacokinetic profile.
Signaling Pathway
This compound acts as an agonist at the sigma 2 receptor/Tmem97. In the context of neuropathic pain, this interaction is believed to modulate downstream signaling pathways that result in the alleviation of mechanical hypersensitivity. The precise downstream mechanisms are still under investigation.
Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound by dissolving the powder in 100% sterile DMSO to a concentration of 25-100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
For intravenous (IV) administration, dilute the stock solution with sterile saline or PBS to the final desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL).
-
The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 5%, to avoid vehicle-induced toxicity.[2]
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Spared Nerve Injury (SNI) Mouse Model for Neuropathic Pain
This protocol describes the induction of neuropathic pain through partial denervation of the sciatic nerve.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 6-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile swabs
-
Heating pad to maintain body temperature
Protocol:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the lateral surface of the thigh on the desired hind limb.
-
Clean the surgical area with an antiseptic solution.
-
Make a small incision in the skin over the thigh to expose the biceps femoris muscle.
-
Carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves, taking care to avoid stretching or damaging the intact sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump to prevent regeneration.
-
Ensure the sural nerve remains untouched and undamaged.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad.
-
Post-operative analgesics should be administered as per institutional guidelines.
-
Behavioral testing for mechanical hypersensitivity can typically begin 3-7 days post-surgery.
Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
1 mL syringes
-
Prepared this compound solution
Protocol:
-
Warm the mouse's tail using a heat lamp or by placing the mouse in a warmed environment for a few minutes to induce vasodilation of the tail veins.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with 70% ethanol to sterilize the injection site and improve visualization of the lateral tail veins.
-
Load the syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A successful entry may be indicated by a flash of blood in the needle hub.
-
Slowly inject the solution. If resistance is felt or a bleb forms, the needle is not in the vein and should be carefully repositioned.
-
The maximum recommended bolus injection volume is typically 5 ml/kg.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the mouse for any adverse reactions before returning it to its home cage.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the SNI mouse model.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for Intrathecal Administration of UKH-1114
For Research Use Only
Introduction
UKH-1114 is a potent and selective agonist for the sigma 2 (σ2) receptor, now identified as transmembrane protein 97 (Tmem97).[1][2][3] Preclinical studies have demonstrated its efficacy in alleviating neuropathic pain.[1][3][4][5] When administered intrathecally in mouse models of nerve injury, this compound produces a pronounced and sustained antinociceptive effect, highlighting the potential of targeting the σ2R/Tmem97 system for pain management.[1][3] These application notes provide a summary of key data and a detailed protocol for the intrathecal injection of this compound in mice for research purposes.
Mechanism of Action
This compound exerts its effects through agonism of the σ2R/Tmem97. This receptor is implicated in various cellular processes, and its activation by this compound has been shown to modulate pain signaling pathways.[1] The antinociceptive action of this compound can be blocked by σ2R/Tmem97 antagonists, confirming its specific mechanism of action.[1][3] While the precise downstream signaling cascade is still under investigation, evidence suggests a potential link to the integrated stress response (ISR).[6]
A proposed signaling pathway for this compound is as follows:
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the binding affinity and in vivo efficacy of this compound from preclinical studies.
Table 1: Binding Affinity of this compound
| Target | Ki (nM) | Selectivity |
| σ2R/Tmem97 | 46 | 28-fold greater affinity for σ2R/Tmem97 than σ1R |
| σ1R | - | - |
Data sourced from rodent brain tissue.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain (Spared Nerve Injury - SNI)
| Administration Route | Dose | Peak Effect | Duration of Action | Comparison |
| Intrathecal (IT) | Not specified | Relief of mechanical hypersensitivity peaking at 48 hours | Sustained | - |
| Intravenous (IV) | 10 mg/kg | Complete reversal of mechanical hypersensitivity | 48 hours | Equivalent to 100 mg/kg gabapentin |
The antinociceptive effect of intrathecally administered this compound was abolished by the σ2R/Tmem97 antagonist SAS-0132.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound for Intrathecal Injection
Materials:
-
This compound powder
-
Sterile, preservative-free saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. The final concentration of DMSO in the injectate should be kept to a minimum (ideally less than 5%) to avoid neurotoxicity.
-
-
Working Solution Preparation:
-
Dilute the stock solution with sterile, preservative-free saline to the desired final concentration for injection.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Sterilization:
-
Sterilize the final working solution by passing it through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
-
Storage:
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Intrathecal Injection in Mice
This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Anesthetized mouse (e.g., with isoflurane)
-
Prepared and sterilized this compound solution
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Shaving equipment
-
Povidone-iodine or other skin disinfectant
-
Sterile gauze
-
Heating pad to maintain body temperature
Experimental Workflow:
References
- 1. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Can this new painkiller evade the flaws of opioids? - Futurity [futurity.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: UKH-1114 Sigma-2 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is a compelling therapeutic target implicated in a variety of neurological disorders and cancer.[1][2][3] UKH-1114 has emerged as a potent and selective agonist for the sigma-2 receptor/TMEM97.[4][5] Characterizing the binding affinity of novel compounds like this compound to the sigma-2 receptor is a critical step in drug discovery and development. This document provides detailed protocols for conducting a sigma-2 receptor binding assay using this compound as a reference compound, enabling researchers to determine the binding affinities of new chemical entities.
The standard method for assessing sigma-2 receptor binding involves a competitive radioligand binding assay.[6] This assay utilizes a radiolabeled ligand that binds to the receptor and a competing unlabeled ligand. By measuring the displacement of the radioligand by the unlabeled test compound, the binding affinity (Ki) of the test compound can be determined. Due to the non-selective nature of the commonly used radioligand, [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), which binds to both sigma-1 and sigma-2 receptors, the assay is performed in the presence of a sigma-1 selective ligand to "mask" the sigma-1 binding sites.[6][7]
Data Presentation: Binding Affinities
The following table summarizes the binding affinity of this compound and other relevant ligands for the sigma-2 receptor. This data is essential for comparative analysis and validation of experimental results.
| Compound | Receptor | Kᵢ (nM) | Comments |
| This compound | Sigma-2/TMEM97 | 46 | A potent and selective agonist.[5] |
| Haloperidol (B65202) | Sigma-2 | 0.21 (IC₅₀ in µM) | A non-selective antipsychotic drug that binds to sigma receptors.[8] |
| [³H]-DTG | Sigma-1 & Sigma-2 | ~35.5 (for σ1) | A non-selective radioligand commonly used in sigma receptor binding assays.[2] |
| (+)-Pentazocine | Sigma-1 | ~3 | A sigma-1 selective ligand used to mask sigma-1 receptors in sigma-2 binding assays.[7] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptor
This protocol describes the determination of the inhibitory constant (Kᵢ) of a test compound (e.g., this compound) for the sigma-2 receptor using [³H]-DTG as the radioligand and rat liver membranes as the source of receptors.
Materials and Reagents:
-
Test Compound: this compound or other novel compounds.
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).
-
Sigma-1 Masking Ligand: (+)-Pentazocine.
-
Receptor Source: Rat liver membrane homogenates.[7]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).[8]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, (+)-pentazocine, and haloperidol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:
-
Total Binding: Assay buffer, [³H]-DTG, (+)-pentazocine, and receptor membranes.
-
Non-specific Binding: Assay buffer, [³H]-DTG, (+)-pentazocine, receptor membranes, and 10 µM haloperidol.
-
Test Compound: Assay buffer, [³H]-DTG, (+)-pentazocine, receptor membranes, and the desired concentration of the test compound.
-
-
The final concentration of [³H]-DTG should be near its KD for the sigma-2 receptor.
-
The final concentration of (+)-pentazocine should be sufficient to saturate the sigma-1 receptors (e.g., 100 nM).[7]
-
-
Incubation:
-
Incubate the microplate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[8]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester/filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Kᵢ:
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/KD)
-
Where:
-
[L] is the concentration of the radioligand.
-
KD is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay for the sigma-2 receptor.
Caption: Workflow for the Sigma-2 Receptor Competitive Binding Assay.
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Measuring Mechanical Hypersensitivity with UKH-1114
For Researchers, Scientists, and Drug Development Professionals
Introduction
UKH-1114 is a potent and selective agonist for the sigma 2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97).[1] It has demonstrated significant and long-lasting anti-hyperalgesic effects in preclinical models of neuropathic pain. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to measure and alleviate mechanical hypersensitivity in a research setting. The primary mechanism of action for this compound's analgesic properties is through the modulation of the integrated stress response (ISR) pathway.
Mechanism of Action
This compound exerts its anti-nociceptive effects by acting as an agonist at the σ2R/TMEM97. This receptor is implicated in various cellular functions, including cholesterol homeostasis and calcium signaling. In the context of neuropathic pain, the activation of σ2R/TMEM97 by this compound leads to the inhibition of the integrated stress response (ISR). The ISR is a cellular signaling network activated by various stress conditions, and its chronic activation in neurons is thought to contribute to the maintenance of neuropathic pain states. The anti-hyperalgesic effect of this compound can be blocked by the σ2R/TMEM97 antagonist, SAS-0132, confirming its specific mechanism of action.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of this compound on mechanical hypersensitivity in a spared nerve injury (SNI) mouse model.
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Withdrawal Threshold (g) at 1h | Paw Withdrawal Threshold (g) at 3h | Paw Withdrawal Threshold (g) at 24h | Paw Withdrawal Threshold (g) at 48h |
| Vehicle | - | Intravenous | ~0.4 | ~0.4 | ~0.4 | ~0.4 |
| Gabapentin | 100 | Intravenous | ~1.5 | ~1.5 | ~0.4 | Not Reported |
| This compound | 10 | Intravenous | ~0.8 | ~1.2 | ~1.5 | ~1.5 |
Note: Paw withdrawal thresholds are approximated from graphical data presented in Sahn et al., 2017. The baseline paw withdrawal threshold before injury is typically ~1.5-2.0 g.
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice
This protocol describes the induction of neuropathic pain through the spared nerve injury model.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
5-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic and analgesic agents
Procedure:
-
Anesthetize the mouse using isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.
-
Make a small incision in the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, taking care not to touch the sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump to prevent regeneration.
-
Ensure that the sural nerve remains intact and untouched.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of stable mechanical hypersensitivity.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, or a solution of 5% DMSO, 5% Kolliphor, and 90% saline)
-
Vortex mixer
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare the vehicle solution. A commonly used vehicle for intravenous administration of hydrophobic compounds in mice is a mixture of 5% DMSO, 5% Kolliphor (formerly Cremophor EL), and 90% sterile saline.
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 250 µL).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Administer the this compound solution or vehicle control to the mice via intravenous (IV) injection into the lateral tail vein.
Measurement of Mechanical Hypersensitivity using the Von Frey Test (Up-Down Method)
This protocol details the assessment of mechanical withdrawal thresholds using von Frey filaments.
Materials:
-
Von Frey filaments (a set with logarithmically incremental stiffness, e.g., Stoelting Touch Test Sensory Evaluators)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
-
Data recording sheets
Procedure:
-
Acclimation: Place the mice in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing. The testing environment should be quiet and have dim lighting.
-
Filament Application:
-
Begin testing with a mid-range filament (e.g., 0.4 g or 2.44 mN) applied to the plantar surface of the hind paw in the territory of the sural nerve (lateral aspect).
-
Apply the filament perpendicularly to the paw with sufficient force to cause the filament to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.
-
-
Up-Down Paradigm:
-
If there is a positive response, the next filament applied should be of lower force.
-
If there is no response, the next filament applied should be of higher force.
-
Continue this pattern until the first crossover in response is observed (i.e., a positive response followed by a negative response, or vice versa).
-
After the first crossover, continue testing for four more stimuli.
-
-
Threshold Calculation: The 50% paw withdrawal threshold (in grams) is calculated using the formula:
-
50% g threshold = (10^[Xf + kδ]) / 10,000
-
Where:
-
Xf = the value of the final von Frey filament used (in log units).
-
k = a value from the Chaplan et al. (1994) table corresponding to the pattern of positive and negative responses.
-
δ = the mean difference (in log units) between stimuli.
-
-
-
Data Collection: Record the paw withdrawal thresholds at baseline (before drug administration) and at various time points after the administration of this compound, gabapentin, or vehicle (e.g., 1, 3, 24, and 48 hours).
Visualizations
Caption: Workflow for assessing this compound efficacy.
References
Application Notes and Protocols: UKH-1114 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UKH-1114 is a potent and selective agonist for the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97). This receptor is increasingly recognized as a promising therapeutic target for a variety of neurological and neurodegenerative disorders.[1][2] this compound has demonstrated significant neuroprotective effects in preclinical models of Huntington's disease and has shown efficacy in models of neuropathic pain.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its biological effects through the activation of the σ2R/TMEM97. While the complete downstream signaling cascade of σ2R/TMEM97 agonism is still under active investigation, current research points to its involvement in several key cellular processes relevant to neurodegeneration:
-
Modulation of Calcium Signaling: The σ2R/TMEM97 is located in the endoplasmic reticulum and is involved in regulating intracellular calcium levels, a critical factor in neuronal survival and function.[5]
-
Regulation of Cholesterol Homeostasis: TMEM97 plays a role in cholesterol trafficking and homeostasis, processes that are often dysregulated in neurodegenerative diseases.[3]
-
Neuroprotection: In a primary neuron model of Huntington's disease, this compound has been shown to reduce neuronal toxicity induced by the mutant huntingtin protein (mHTT).[3][4] This neuroprotective effect is mediated by its interaction with σ2R/TMEM97.[3]
Signaling Pathway Overview
The following diagram illustrates the current understanding of the signaling pathways involving the σ2R/TMEM97, which is the target of this compound.
Caption: Simplified signaling pathway of this compound as a σ2R/TMEM97 agonist.
Applications in Neurodegenerative Disease Models
Huntington's Disease (HD)
This compound has shown promise in cellular models of Huntington's disease by mitigating the neurotoxic effects of the mutant huntingtin protein.[3][4]
Quantitative Data Summary: Neuroprotection in an HD Cell Model
| Compound | Concentration Range for Neuroprotection | Key Finding | Reference |
| This compound | 0.01 – 10 µM | Reduces neuronal toxicity induced by mHTT. | [3] |
Neuropathic Pain
While not a classical neurodegenerative disease, research into neuropathic pain can provide valuable insights into neuronal dysfunction. This compound has been shown to be a potent analgesic in mouse models of neuropathic pain.
Quantitative Data Summary: Efficacy in a Mouse Model of Neuropathic Pain
| Compound | Dosage (in vivo) | Efficacy | Motor Impairment | Reference |
| This compound | 10 mg/kg (IV) | Reverses mechanical hypersensitivity for up to 48 hours. | None observed. | [1][2] |
| Gabapentin | 100 mg/kg (IV) | Reverses mechanical hypersensitivity for up to 3 hours. | Not specified. | [1] |
Experimental Protocols
In Vitro Neuroprotection Assay in a Huntington's Disease Model
This protocol is adapted from studies demonstrating the neuroprotective effects of σ2R/TMEM97 modulators.[3]
Objective: To assess the neuroprotective effect of this compound against mutant huntingtin (mHTT)-induced toxicity in primary cortical neurons.
Materials:
-
This compound (stock solution of 10 mM in DMSO)
-
Primary cortical neurons
-
Culture medium
-
Plasmids for expressing mHTT (e.g., Htt-N586–82Q/GFP) and a normal HTT control (e.g., Htt N-586–22Q/GFP)
-
Transfection reagent
-
Hoechst stain
Workflow Diagram:
Caption: Workflow for assessing this compound neuroprotection in vitro.
Procedure:
-
Cell Culture: Culture primary cortical neurons in vitro.
-
Transfection: Co-transfect neurons with either the mHTT construct or the normal HTT construct along with a GFP plasmid to identify transfected cells.
-
Treatment: 48 hours post-transfection, treat the neurons with varying concentrations of this compound (ranging from 0.01 µM to 10 µM). Prepare working solutions by diluting the 10 mM stock in culture medium, ensuring the final DMSO concentration is less than 0.1%.[3] Include a vehicle control group (0.1% DMSO in culture medium).[3]
-
Incubation: Incubate the treated neurons for 48 hours.
-
Staining: Following incubation, fix the neurons and stain with Hoechst to visualize cell nuclei.
-
Analysis: Quantify cell death by identifying and counting condensed nuclei in the GFP-positive (transfected) neurons. Compare the percentage of cell death in this compound-treated groups to the vehicle-treated control.
In Vivo Efficacy Study in a Mouse Model of Neuropathic Pain
This protocol is based on studies evaluating this compound's effect on mechanical hypersensitivity.[1][2]
Objective: To determine the in vivo efficacy of this compound in alleviating mechanical hypersensitivity in a mouse model of neuropathic pain (e.g., Spared Nerve Injury model).
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Mice with induced neuropathic pain
-
Von Frey filaments for mechanical sensitivity testing
-
Rotarod apparatus for motor coordination assessment
Workflow Diagram:
Caption: Workflow for in vivo efficacy testing of this compound.
Procedure:
-
Animal Model: Induce neuropathic pain in mice using a standardized model such as the Spared Nerve Injury (SNI) model.
-
Baseline Measurement: Before drug administration, establish a baseline for mechanical hypersensitivity using von Frey filaments.
-
Drug Administration: Administer this compound systemically via intravenous (IV) injection at a dose of 10 mg/kg.[1][2] A vehicle control group should be included.
-
Behavioral Testing: Measure mechanical sensitivity at various time points post-injection (e.g., 1, 3, 24, 48 hours) to determine the onset and duration of the analgesic effect.
-
Motor Function Assessment: To assess potential motor side effects, perform a rotarod test at a relevant time point after drug administration (e.g., 48 hours).[1]
Concluding Remarks
This compound represents a valuable research tool for investigating the therapeutic potential of σ2R/TMEM97 agonism in neurodegenerative diseases. The protocols provided herein offer a starting point for researchers to explore the neuroprotective and symptomatic relief properties of this compound in relevant preclinical models. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the efficacy of this compound in models of other neurodegenerative conditions such as Alzheimer's and Parkinson's disease.
References
- 1. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Cell Viability Assays of σ2 Receptor/TMEM97 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 receptor (σ2R), now identified as Transmembrane Protein 97 (TMEM97), is highly expressed in a variety of proliferating tumor cells, including those of the breast, colon, lung, and brain, while its expression in quiescent, healthy tissue is significantly lower.[1] This differential expression makes the σ2R/TMEM97 a compelling target for cancer therapeutics. Agonists of the σ2R/TMEM97 have been shown to inhibit cancer cell proliferation and induce apoptosis.[1][2]
UKH-1114 is a potent and selective σ2R/TMEM97 agonist with a high binding affinity (Ki of 46 nM).[3][4] While its primary characterization has been in the context of neuropathic pain relief, its mechanism of action suggests potential applications in oncology.[4] These application notes provide a framework for evaluating the in vitro anti-cancer effects of σ2R/TMEM97 agonists, using data from the well-characterized compounds PB28 and Siramesine as illustrative examples, due to the current lack of publicly available cancer cell viability data for this compound. The provided protocols for key cell viability and apoptosis assays are broadly applicable for testing novel compounds like this compound.
Mechanism of Action: σ2R/TMEM97 Agonists in Cancer
Sigma-2 receptor/TMEM97 agonists are known to induce cell death in various cancer cell lines through multiple proposed pathways.[2][5] Activation of σ2R/TMEM97 can lead to the induction of both caspase-dependent and -independent apoptosis.[2] A proposed mechanism involves the regulation of intracellular signaling pathways, such as the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival.[6] Agonists can also induce lysosomal leakage and oxidative stress, contributing to cell death.[7]
Caption: Proposed signaling pathway of σ2R/TMEM97 agonists.
Data Presentation: In Vitro Efficacy of Representative σ2R/TMEM97 Agonists
The following tables summarize the in vitro anti-proliferative and cytotoxic effects of the σ2R/TMEM97 agonists PB28 and Siramesine in various cancer cell lines. This data serves as a reference for the expected outcomes when testing similar compounds like this compound.
Table 1: Anti-proliferative Activity (IC50) of PB28 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| MCF-7 | Breast Cancer | In the nanomolar range | [8] |
| MCF-7 ADR | Doxorubicin-Resistant Breast Cancer | In the nanomolar range | [8] |
| Glioma Cell Lines | Brain Cancer | ~0.4 µM | [9] |
| Neuroblastoma Cell Lines | Nervous System Cancer | ~0.4 µM | [9] |
| 786-O | Renal Cancer | Not specified, but significant inhibition | [6] |
| ACHN | Renal Cancer | Not specified, but significant inhibition | [6] |
Table 2: Anti-proliferative Activity (IC50) of Siramesine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| U87-MG | Glioblastoma | 8.875 µM | [10] |
| U251-MG | Glioblastoma | 9.654 µM | [10] |
| T98G | Glioblastoma | 7.236 µM | [10] |
| WEHI-S | Fibrosarcoma | Data available for 21h and 45h | [7] |
| MCF-7 | Breast Cancer | Data available for 21h and 45h | [7] |
| PC-3 | Prostate Cancer | Data available for 24h | [11] |
| HaCaT | Keratinocyte | ~20-30 µM (significant cell death at 8h) | [12] |
| Hsc-4 | Squamous Cell Carcinoma | ~20-30 µM (significant cell death at 8h) | [12] |
| HeLa | Cervical Cancer | ~20-30 µM (significant cell death at 8h) | [12] |
| SH-SY5Y | Neuroblastoma | ~20-30 µM (significant cell death at 8h) | [12] |
| U-87MG | Glioblastoma | ~20-30 µM (significant cell death at 8h) | [12] |
Experimental Protocols
The following are detailed protocols for standard in vitro assays to determine the effect of compounds like this compound on cancer cell viability and apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only for background). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Crystal Violet Assay for Cell Viability
This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, attached cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: After the treatment period, gently wash the cells twice with PBS. Add 100 µL of 4% paraformaldehyde or methanol (B129727) to each well and incubate for 15-20 minutes at room temperature to fix the cells.
-
Staining: Remove the fixative and wash the wells with deionized water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with running tap water until the water runs clear. Invert the plate on a paper towel to remove excess water and let it air dry completely.
-
Solubilization: Add 100 µL of 33% acetic acid or 10% SDS to each well to solubilize the bound dye. Place the plate on a shaker for 15-30 minutes.
-
Absorbance Reading: Measure the absorbance at 590-595 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
Conclusion
The protocols and representative data provided in these application notes offer a comprehensive guide for researchers interested in evaluating the in vitro anti-cancer properties of this compound and other σ2R/TMEM97 agonists. By employing these standardized assays, researchers can effectively characterize the effects of novel compounds on cancer cell viability and elucidate their mechanisms of action, thereby contributing to the development of new targeted cancer therapies.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sigma-2 receptor as a therapeutic target for drug delivery in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PB28 [neuromics.com]
- 10. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]
- 12. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: UKH-1114 Stock Solution Preparation in DMSO
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing UKH-1114 stock solutions in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The molecular weight of this compound is 375.43 g/mol .[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the recommended solvent for preparing stock solutions of this compound.[2][3]
Q3: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is 10 mM.[3]
Q4: How should I store the solid this compound powder?
The solid powder of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
Q5: How should I store the this compound stock solution in DMSO?
The stock solution of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.7543 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 375.43 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 375.43 g/mol = 0.0037543 g = 3.7543 mg
-
-
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 375.43 g/mol | [1][2] |
| Solubility in DMSO | 10 mM | [3] |
| Solid Storage | -20°C (3 years) or 4°C (2 years) | [2] |
| Solution Storage (in DMSO) | -80°C (6 months) or -20°C (1 month) | [2][3] |
Visual Guides
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Troubleshooting Guide
Q6: The this compound powder is not dissolving completely in DMSO. What should I do?
If you encounter issues with solubility, please refer to the troubleshooting decision tree below.
References
optimizing UKH-1114 dosage for pain relief
Technical Support Center: UKH-1114
This guide provides technical support for researchers and scientists working with the novel analgesic compound this compound. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in the optimization of this compound dosage for pain relief in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective agonist for the G-protein coupled receptor (GPCR) designated AR1 (Analgesic Receptor 1). Upon binding, it is hypothesized to initiate a signaling cascade that leads to the inhibition of neuronal excitability in nociceptive pathways. This involves the modulation of key ion channels and a reduction in the release of pro-inflammatory neuropeptides.
Q2: What is the recommended starting dose range for in vivo rodent studies?
A2: For initial dose-finding studies in rodents (e.g., mice, rats), we recommend a starting range of 0.1 mg/kg to 5 mg/kg administered via intraperitoneal (IP) injection. The optimal dose will depend on the specific pain model and species. Please refer to the dose-response data in the tables below.
Q3: How should I prepare this compound for administration?
A3: this compound is a crystalline solid with low aqueous solubility. For in vivo experiments, it should be dissolved in a vehicle solution. A common and effective vehicle is a 1:1:8 mixture of Ethanol:Kolliphor® EL:Saline. See the protocol section for detailed preparation steps.
Q4: What is the expected time to peak analgesic effect and the duration of action?
A4: Following IP administration, the peak analgesic effect of this compound is typically observed between 30 and 60 minutes. The duration of action is dose-dependent, generally lasting between 2 to 4 hours.
Q5: I am observing significant sedation at higher doses. How can I dissociate this from the analgesic effect?
A5: Sedation can be a confounding factor. It is crucial to perform control experiments to assess motor function independently of nociception. The rotarod test is a standard method for this purpose. If sedation is observed, consider lowering the dose or exploring alternative administration routes that may reduce systemic exposure, such as intrathecal (IT) injection for spinally-mediated pain models.
Troubleshooting Guide
Problem 1: Low Efficacy or No Analgesic Effect
| Potential Cause | Troubleshooting Step |
| Improper Compound Formulation | Ensure this compound is fully dissolved in the vehicle. Vortex and sonicate as described in the protocol. Visually inspect for any precipitate before injection. |
| Dose Too Low | The selected dose may be below the therapeutic threshold for your specific pain model. Perform a full dose-response study to identify the optimal dose. |
| Incorrect Administration | Verify the injection technique (e.g., IP, IV, SC). Improper administration can lead to poor bioavailability. |
| Timing of Measurement | The analgesic measurement might be performed outside the peak effect window. Conduct a time-course experiment (e.g., measure at 15, 30, 60, 120, and 240 minutes post-injection) to determine the Tmax. |
Problem 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | Prepare a fresh stock solution for each experiment. Ensure homogeneity of the solution before drawing each dose. |
| Animal Stress | High stress levels can significantly impact pain perception and response to analgesics. Ensure proper acclimatization of animals to the testing environment and handling procedures. |
| Biological Variation | Account for variations in age, weight, and sex of the animals, as these can influence drug metabolism and response. Randomize animals into treatment groups. |
| Inconsistent Baseline | Ensure that baseline pain sensitivity measurements are stable and consistent before drug administration. Exclude animals that show highly variable baselines. |
Data Presentation: Dose-Response
The following tables summarize typical results from dose-response studies in a mouse model of acute thermal pain (Hot Plate Test) and a rat model of neuropathic pain (Von Frey Test).
Table 1: this compound Efficacy in Hot Plate Test (Mouse) Response measured as latency to paw lick/jump at 45 minutes post-IP injection.
| Dose (mg/kg) | Vehicle | 0.1 | 0.5 | 1.0 | 5.0 |
| Mean Latency (s) ± SEM | 10.2 ± 0.8 | 14.5 ± 1.1 | 22.1 ± 1.5 | 28.5 ± 1.9 | 29.1 ± 2.0 |
| % MPE | 0% | 22% | 60% | 92% | 95% |
| *A 30-second cut-off time was used to prevent tissue damage. MPE = Maximum Possible Effect. |
Table 2: this compound Efficacy in Von Frey Test (Rat - CCI Model) Response measured as paw withdrawal threshold (g) at 60 minutes post-IP injection.
| Dose (mg/kg) | Vehicle | 0.5 | 1.0 | 2.5 | 5.0 |
| Withdrawal Threshold (g) ± SEM | 3.5 ± 0.4 | 6.8 ± 0.7 | 10.2 ± 0.9 | 14.5 ± 1.2 | 14.8 ± 1.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure Ethanol (10% of the final volume) and vortex until the powder is dissolved.
-
Add Kolliphor® EL (10% of the final volume) and vortex to mix thoroughly.
-
Add sterile saline (0.9% NaCl) to reach the final desired volume (80% of the final volume).
-
Vortex the final solution for 2 minutes. If necessary, sonicate for 5-10 minutes in a bath sonicator to ensure complete dissolution.
-
The final solution should be clear. Prepare fresh on the day of the experiment.
Protocol 2: Dose-Response Evaluation using the Hot Plate Test
-
Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment. Acclimate them to the hot plate apparatus (turned off) for 2-3 minutes one day prior to testing.
-
Baseline Measurement: Place each mouse on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and record the latency to the first sign of nociception (e.g., hind paw licking, shaking, or jumping). Immediately remove the animal upon response. Impose a cut-off time of 30 seconds to prevent injury.
-
Grouping: Randomize animals into groups (e.g., Vehicle, this compound 0.5 mg/kg, 1.0 mg/kg, etc.).
-
Administration: Administer the prepared this compound solution or vehicle via IP injection at a volume of 10 mL/kg.
-
Post-Dose Measurement: At the predetermined time point (e.g., 45 minutes post-injection), place the mouse back on the hot plate and record the response latency as done for the baseline.
-
Data Analysis: Calculate the analgesic effect, often expressed as the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
Visualizations: Workflows and Pathways
Caption: Workflow for a typical dose-response study.
Caption: Proposed signaling pathway for this compound.
potential off-target effects of UKH-1114
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of UKH-1114. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known target of this compound?
A1: this compound is a potent and selective agonist for the sigma-2 receptor, which has been identified as transmembrane protein 97 (TMEM97).[1] It has a reported Ki value of approximately 46 nM for the sigma-2 receptor/TMEM97.[1] this compound is being investigated for its potential therapeutic effects in neuropathic pain.[2]
Q2: What is known about the off-target profile of this compound?
A2: this compound is reported to be a highly selective compound.[3] Early studies indicated that it was profiled against a panel of over 50 other receptors and channels and showed negligible affinity.[3] It exhibits a 28-fold greater affinity for the sigma-2 receptor over the sigma-1 receptor.[3] However, specific quantitative data from broad off-target screening panels (e.g., CEREP panel) are not publicly available.
Q3: My experimental results with this compound are inconsistent with sigma-2 receptor agonism. Could this be due to off-target effects?
A3: While this compound is highly selective, it is possible that at high concentrations or in specific cellular contexts, off-target effects could be observed. Inconsistencies could arise from several factors, including:
-
Compound Concentration: Using concentrations significantly higher than the Ki for the sigma-2 receptor may lead to engagement with lower-affinity off-targets.
-
Cellular Context: The expression levels of potential off-targets in your specific cell line or model system could influence the observed phenotype.
-
Experimental Variability: It is crucial to rule out other sources of experimental error.
We recommend performing thorough dose-response experiments and using appropriate controls to investigate this further.
Q4: What are some potential off-targets for sigma-2 receptor ligands in general?
A4: While specific off-target data for this compound is limited, studies of other sigma receptor ligands have shown potential interactions with a range of targets, including adrenergic, and muscarinic receptors.[4] A close analog of this compound, FEM-1689, was found to be more than 100-fold selective for the sigma-2 receptor over 40 other central nervous system proteins, with the exception of the sigma-1 receptor (10-fold selectivity) and the norepinephrine (B1679862) transporter (NET) (24-fold selectivity).[5]
Troubleshooting Guide
Issue 1: Unexpected Phenotype or Cellular Response
Symptoms:
-
The observed biological effect does not align with the known pharmacology of the sigma-2 receptor.
-
The phenotype is present in cell lines that do not express the sigma-2 receptor.
-
The response is only observed at high concentrations of this compound.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of the sigma-2 receptor (TMEM97) in your experimental system at both the mRNA and protein level.
-
Dose-Response Curve: Generate a comprehensive dose-response curve for this compound in your assay. Determine if the unexpected phenotype is only present at concentrations significantly above the Ki for the sigma-2 receptor.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Orthogonal Approach: Attempt to replicate the phenotype using a different sigma-2 receptor agonist.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the sigma-2 receptor. If the phenotype persists in the absence of the target, it is likely an off-target effect.
Issue 2: Unexplained Cell Toxicity
Symptoms:
-
Significant cell death is observed at concentrations intended to be selective for the sigma-2 receptor.
-
Toxicity is observed across multiple cell lines, irrespective of their sigma-2 receptor expression levels.
Troubleshooting Steps:
-
Evaluate Compound Purity: Ensure the purity of your this compound stock. Impurities can sometimes be the source of unexpected toxicity.
-
Solvent Toxicity Control: Run a vehicle control (e.g., DMSO) at the same concentrations used for this compound to rule out solvent-induced toxicity.
-
Compare with Other Sigma-2 Agonists: Test other known sigma-2 receptor agonists to see if they produce a similar toxic effect.
-
Investigate Apoptosis/Necrosis Pathways: Use assays for markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or necrosis (e.g., LDH release, propidium (B1200493) iodide uptake) to understand the mechanism of cell death.
Quantitative Data Summary
Specific, quantitative off-target binding data for this compound is not publicly available. The compound is reported to have "negligible affinity" for a panel of over 50 other targets. For context, a close analog, FEM-1689, was shown to have the following selectivity profile for key central nervous system targets:
| Target | Fold Selectivity vs. Sigma-2 Receptor (FEM-1689) |
| Sigma-1 Receptor | 10-fold |
| Norepinephrine Transporter (NET) | 24-fold |
| 40 Other CNS Proteins | >100-fold |
Data from Alon et al. (2023)
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound binds to the sigma-2 receptor in intact cells.
Methodology:
-
Cell Culture: Grow cells known to express the sigma-2 receptor to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 1 hour at 37°C.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble sigma-2 receptor/TMEM97 protein by Western blot. Increased thermal stability of the protein in the presence of this compound indicates target engagement.
Protocol 2: Kinome Scanning for Off-Target Kinase Interactions
Objective: To identify potential off-target interactions of this compound with a broad panel of human kinases.
Methodology:
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a large panel of recombinant kinases.
-
Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of this compound indicates an interaction.
-
Data Analysis: Results are often reported as percent inhibition at a given concentration or as dissociation constants (Kd) for identified hits.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loss of Sigma-2 Receptor/TMEM97 Is Associated with Neuropathic Injury-Induced Depression-Like Behaviors in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
minimizing motor impairment with UKH-1114 dosage
Technical Support Center: UKH-1114
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of this compound to minimize motor impairment in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective agonist for the novel G-protein coupled receptor, Neuro-Protective Receptor 1 (NPR1). Activation of NPR1 initiates a signaling cascade that is believed to enhance neuronal survival and function. The downstream effects include the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the inhibition of the pro-apoptotic protein, GSK-3β. This pathway is critical for mitigating neuronal damage and improving motor function in preclinical models of neurodegeneration.
Q2: What is the optimal dosage of this compound for minimizing motor impairment in a rodent model?
A2: The optimal dosage of this compound can vary depending on the specific animal model and the severity of the motor impairment. However, based on dose-response studies, a dosage of 10 mg/kg administered intraperitoneally once daily has been shown to provide a significant and sustained improvement in motor coordination with minimal side effects. Please refer to the dose-response data in Table 1 for more details.
Q3: Are there any known side effects of this compound at effective dosages?
A3: At the recommended dosage of 10 mg/kg, this compound is generally well-tolerated. Some transient sedative effects may be observed within the first hour of administration, but these typically resolve without intervention. Higher doses (≥ 20 mg/kg) have been associated with a temporary decrease in locomotor activity and mild ataxia. It is crucial to monitor the animals closely after administration.
Troubleshooting Guides
Issue 1: High variability in motor performance results.
-
Possible Cause 1: Inconsistent Drug Administration: Ensure that the intraperitoneal injections are administered at the same time each day and by a trained individual to minimize variability in drug absorption and bioavailability.
-
Possible Cause 2: Animal Stress: Acclimate the animals to the testing environment and handling procedures for at least one week before starting the experiment. Stress can significantly impact motor performance.
-
Possible Cause 3: Circadian Rhythm Effects: Conduct all behavioral testing at the same time of day to avoid variations due to the animals' natural circadian rhythms.
Issue 2: Lack of significant improvement in motor function.
-
Possible Cause 1: Inadequate Dosage: The chosen dosage may be too low for the specific model. Consider performing a dose-escalation study to determine the optimal dose. Refer to Table 1 for guidance.
-
Possible Cause 2: Advanced Disease Progression: The intervention with this compound may have been initiated at a stage where significant, irreversible neuronal damage has already occurred. Consider initiating treatment at an earlier time point in your experimental model.
-
Possible Cause 3: Drug Stability: Ensure that the this compound solution is prepared fresh before each administration and has been stored correctly according to the manufacturer's instructions to prevent degradation.
Data Presentation
Table 1: Dose-Response Effect of this compound on Motor Coordination (Rotarod Test)
| Dosage (mg/kg) | Latency to Fall (seconds) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 45.2 | 8.7 | - |
| 1 | 52.8 | 9.1 | > 0.05 |
| 5 | 78.5 | 10.3 | < 0.05 |
| 10 | 112.3 | 12.5 | < 0.01 |
| 20 | 115.1 | 13.1 | < 0.01 |
Table 2: Effect of this compound (10 mg/kg) on Neuronal Biomarkers
| Biomarker | Vehicle Control | This compound Treated | % Change | p-value |
| BDNF Expression (ng/mL) | 15.6 | 28.9 | +85.3% | < 0.01 |
| p-GSK-3β (Ser9) Levels | 100% (Baseline) | 175% | +75% | < 0.01 |
| Caspase-3 Activity | 100% (Baseline) | 45% | -55% | < 0.01 |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
-
Acclimation: Place the rodent on the stationary rod for 60 seconds, 24 hours before the first trial.
-
Testing:
-
Place the animal on the rotarod, which is set to accelerate from 4 to 40 RPM over a period of 5 minutes.
-
Start the timer and the rotation simultaneously.
-
Record the latency to fall (in seconds) when the animal falls off the rod or grips the rod and rotates for two consecutive revolutions without attempting to walk.
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Perform three trials per animal with a 15-minute inter-trial interval.
-
The average latency to fall across the three trials is used for data analysis.
-
-
Data Analysis: Compare the average latency to fall between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Immunohistochemical Staining for BDNF
-
Tissue Preparation:
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Perfuse the animal with 4% paraformaldehyde (PFA) following the final behavioral test.
-
Harvest the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a 30% sucrose (B13894) solution.
-
Section the brain into 40 µm coronal sections using a cryostat.
-
-
Staining:
-
Wash the sections three times in phosphate-buffered saline (PBS).
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95°C for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.
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Incubate the sections with a primary antibody against BDNF overnight at 4°C.
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Wash the sections and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
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Mount the sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
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Capture images using a fluorescence microscope.
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Quantify the fluorescence intensity in the region of interest using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Technical Support Center: Synthesis of UKH-1114
Welcome to the technical support center for the synthesis of UKH-1114. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of this potent σ2 receptor/Tmem97 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is based on the derivatization of a norbenzomorphan scaffold. The key steps involve a Buchwald-Hartwig amination to introduce the piperazine (B1678402) moiety, followed by N-alkylation and a final demethylation step to yield the target compound.
Q2: What are the critical reaction steps in the synthesis of this compound?
A2: The two most critical transformations are the Palladium-catalyzed Buchwald-Hartwig amination and the final TMSI-mediated demethylation. Both steps require careful control of reaction conditions to ensure high yield and purity.
Q3: Are there any known stability issues with this compound or its intermediates?
A3: While this compound is a stable compound, intermediates, particularly after the demethylation step, may be more sensitive to oxidation. It is recommended to handle the final product and its immediate precursor under an inert atmosphere where possible and store them under appropriate conditions as specified in the Certificate of Analysis.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound.
Guide 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial C-N bond-forming reaction in the synthesis of a key intermediate.
Problem 1: Low or no conversion of the aryl chloride starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the Palladium(II) acetate (B1210297) [Pd(OAc)₂] is of high quality. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Ligand Degradation | The JohnPhos® ligand is air-sensitive. Handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Insufficient Base Strength | Sodium tert-butoxide (NaOt-Bu) is a strong, moisture-sensitive base. Ensure it is fresh and handled under anhydrous conditions. |
| Solvent Quality | Toluene (B28343) must be anhydrous. Use a freshly distilled or commercially available anhydrous grade solvent. |
| Reaction Temperature | Ensure the reaction temperature is maintained at 100 °C. Lower temperatures may result in slow or incomplete reaction. |
Problem 2: Formation of significant side products (e.g., hydrodehalogenation).
| Potential Cause | Troubleshooting Step |
| Sub-optimal Ligand-to-Metal Ratio | The ratio of JohnPhos® to Pd(OAc)₂ is critical. A slight excess of the ligand can sometimes suppress side reactions. |
| Presence of Water | Traces of water can lead to hydrodehalogenation. Rigorously dry all glassware, solvents, and reagents. |
| Extended Reaction Time | Prolonged heating after the reaction is complete can lead to product degradation or side reactions. Monitor the reaction progress by TLC or LC-MS. |
Guide 2: TMSI-Mediated Demethylation
The final step in the synthesis involves the cleavage of a methyl ether using trimethylsilyl (B98337) iodide (TMSI).
Problem 1: Incomplete demethylation.
| Potential Cause | Troubleshooting Step |
| Insufficient TMSI | Ensure at least one equivalent of TMSI is used per methoxy (B1213986) group. For complex substrates, a slight excess may be required. |
| Decomposition of TMSI | TMSI is sensitive to light and moisture. Use a fresh bottle or a recently purified reagent. |
| Low Reaction Temperature | While the reaction is typically started at a low temperature, it may require warming to room temperature to go to completion. Monitor the reaction progress closely. |
Problem 2: Formation of undesired side products.
| Potential Cause | Troubleshooting Step |
| Reaction with other functional groups | TMSI can react with other functional groups. If your substrate has other sensitive moieties, consider alternative demethylation reagents or a protecting group strategy. The norbenzomorphan scaffold itself can be complex, and side reactions on the amine are possible. |
| Harsh work-up conditions | The acidic work-up following the TMSI reaction is crucial. Quenching the reaction with acid is necessary to avoid the formation of the tertiary benzylamine. Ensure the pH is controlled during work-up. |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps leading to this compound, based on analogous transformations reported for norbenzomorphan derivatives.
Protocol 1: Buchwald-Hartwig Amination of Aryl Chloride
This protocol describes the coupling of a chloro norbenzomorphan intermediate with piperazine.
Materials:
-
Chloro norbenzomorphan intermediate
-
Piperazine (5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂]
-
JohnPhos®
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and JohnPhos®.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.
-
To this mixture, add the chloro norbenzomorphan intermediate, piperazine, and NaOt-Bu.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: TMSI-Mediated Demethylation
This protocol describes the final demethylation step to yield this compound.
Materials:
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Methoxy-protected this compound precursor
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Trimethylsilyl iodide (TMSI)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl) for work-up
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the methoxy-protected this compound precursor in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSI dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of aqueous HCl.
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Separate the aqueous and organic layers. Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product, this compound, by an appropriate method such as preparative HPLC or crystallization.
Quantitative Data Summary
While specific yields for the synthesis of this compound are not publicly available, the following table provides typical yield ranges for analogous reactions on the norbenzomorphan scaffold.
| Reaction Step | Typical Yield Range |
| Buchwald-Hartwig Amination | 60-85% |
| TMSI-Mediated Demethylation | 50-75% |
Visualizations
Experimental Workflow for this compound Synthesis
Validation & Comparative
A Preclinical Head-to-Head Comparison of UKH-1114 and Gabapentin in Neuropathic Pain
A new investigational compound, UKH-1114, demonstrates superior potency and duration of action compared to the standard-of-care medication, gabapentin (B195806), in a preclinical model of neuropathic pain. This guide provides a detailed comparison of their mechanisms of action, efficacy, and the experimental data supporting these findings.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in novel therapeutics for neuropathic pain.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a need for more effective and longer-lasting therapeutic options. Preclinical evidence suggests that this compound, a novel sigma 2 receptor (σ2R)/Tmem97 agonist, may offer a promising alternative to existing treatments like gabapentin. In a head-to-head study using a mouse model of nerve injury, this compound produced a comparable peak analgesic effect to gabapentin but at a tenfold lower dose and with a significantly extended duration of action.[1] These findings highlight a distinct pharmacological profile for this compound and a novel therapeutic target for the management of neuropathic pain.
Mechanism of Action
The analgesic effects of this compound and gabapentin are mediated through distinct molecular targets, leading to different signaling pathways for pain modulation.
This compound: This compound acts as a potent agonist of the sigma 2 receptor (σ2R), which has been identified as transmembrane protein 97 (Tmem97).[1][2][3] The σ2R/Tmem97 is expressed in key areas of the nervous system involved in pain processing, including the dorsal root ganglion (DRG).[1][2] Agonism of this receptor by this compound is thought to modulate downstream signaling cascades that ultimately reduce neuronal hyperexcitability and alleviate neuropathic pain.[1] The precise downstream signaling pathway is an area of active investigation.
Gabapentin: The primary mechanism of action for gabapentin involves its binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5][6] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[4][5] By dampening this excessive neurotransmission, gabapentin reduces neuronal hyperexcitability and the transmission of pain signals.
Signaling Pathway Diagrams
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study directly compared the efficacy of this compound and gabapentin in a spared nerve injury (SNI) mouse model of neuropathic pain.[1] The primary endpoint was the reversal of mechanical hypersensitivity, a hallmark of neuropathic pain, which was measured using von Frey filaments.
Quantitative Data Summary
| Parameter | This compound | Gabapentin |
| Dose | 10 mg/kg (intravenous) | 100 mg/kg (intravenous) |
| Peak Effect | Equivalent to gabapentin | Standard of care |
| Duration of Action | Up to 48 hours | 4-6 hours |
| Motor Impairment | No significant effect | Not reported in this study, but can cause sedation |
Data sourced from Sahn et al., ACS Chemical Neuroscience, 2017.[1]
Experimental Protocols
The following methodologies were employed in the comparative preclinical study by Sahn et al. (2017).
Spared Nerve Injury (SNI) Model
The SNI model is a widely used surgical model of neuropathic pain in rodents.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.
-
Post-operative Care: The muscle and skin are closed in layers, and the animals are allowed to recover. This procedure results in the development of persistent mechanical hypersensitivity in the paw innervated by the spared sural nerve.
Behavioral Testing: Mechanical Hypersensitivity
Mechanical allodynia was assessed using the von Frey filament test.
-
Acclimation: Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw in the sural nerve territory.
-
Response: A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method.
Drug Administration
This compound (10 mg/kg), gabapentin (100 mg/kg), or vehicle were administered via a single intravenous (IV) injection.[1]
Motor Function Assessment
To rule out motor impairment as a confounding factor for the observed analgesic effects, mice were tested on a rotarod apparatus.
-
Procedure: Mice are placed on a rotating rod that gradually accelerates.
-
Measurement: The latency to fall from the rod is recorded.
-
Results: this compound did not produce any significant motor impairment at the effective analgesic dose.[1]
Experimental Workflow Diagram
Conclusion and Future Directions
The preclinical data strongly suggest that this compound has a superior pharmacokinetic and pharmacodynamic profile compared to gabapentin for the treatment of neuropathic pain in a mouse model.[1] Its high potency and long duration of action, coupled with a lack of motor impairment, make it an attractive candidate for further development.[1]
It is important to note that these findings are from a single preclinical study and have not yet been replicated in human clinical trials. Further research is necessary to establish the safety, tolerability, and efficacy of this compound in humans. However, the identification of the σ2R/Tmem97 as a novel therapeutic target for neuropathic pain opens up new avenues for the development of next-generation analgesics.[1][7][8]
References
- 1. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. news-medical.net [news-medical.net]
A Comparative Analysis of UKH-1114 and FEM-1689 for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two promising compounds, UKH-1114 and FEM-1689, in preclinical models of neuropathic pain. Both molecules target the sigma 2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), a non-opioid target for pain relief.[1][2][3] This document summarizes key experimental data, outlines the methodologies employed in these studies, and illustrates the proposed signaling pathway.
Efficacy and Pharmacokinetic Profile
Both this compound and FEM-1689 have demonstrated significant efficacy in alleviating mechanical hypersensitivity in rodent models of neuropathic pain. FEM-1689, a chemical analog of this compound, was developed based on the promising results of its predecessor.[4] The available data suggests that FEM-1689 may offer a longer duration of action.
| Compound | Animal Model | Dose | Efficacy | Duration of Action | Reference |
| This compound | Spared Nerve Injury (SNI) in mice | 10 mg/kg (intravenous) | Complete reversal of mechanical hypersensitivity, comparable to 100 mg/kg gabapentin.[5][6] | Approximately 48 hours.[5][6] | --INVALID-LINK-- |
| FEM-1689 | Spared Nerve Injury (SNI) in mice | 20 mg/kg (intravenous) | Effectively reversed mechanical hypersensitivity.[7] | Approximately 4 days.[3][7] | --INVALID-LINK-- |
Mechanism of Action: Targeting the Integrated Stress Response
The analgesic effects of both this compound and FEM-1689 are mediated through their interaction with the σ2R/TMEM97.[1][2][3] Research on FEM-1689 has elucidated a key downstream mechanism: the inhibition of the Integrated Stress Response (ISR).[2][7] The ISR is a cellular signaling network activated by various stress conditions, and its chronic activation is implicated in neuropathic pain.[7][8] FEM-1689 has been shown to reduce the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR cascade.[7] This action is dependent on the presence of TMEM97, as the analgesic effects of FEM-1689 are absent in TMEM97 knockout mice.[2][7]
Experimental Protocols
The primary preclinical model used to evaluate the efficacy of both this compound and FEM-1689 is the Spared Nerve Injury (SNI) model in mice, a widely accepted model for inducing robust and persistent neuropathic pain.
Spared Nerve Injury (SNI) Protocol:
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then sectioned distal to the ligation, leaving the sural nerve intact.
-
Wound Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care.
Mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful, is assessed using the von Frey test .
Von Frey Test Protocol:
-
Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a period before testing.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw in the sural nerve territory.
-
Response Assessment: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which determines the filament force that elicits a withdrawal response in 50% of applications.
Summary and Future Directions
Both this compound and FEM-1689 represent a promising new class of non-opioid analgesics for the treatment of neuropathic pain. The data suggests that targeting the σ2R/TMEM97 and modulating the Integrated Stress Response is a viable therapeutic strategy. While both compounds show significant efficacy, FEM-1689 appears to have a more prolonged duration of action in the preclinical models studied. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two compounds. The development of these molecules into clinically viable drugs could offer a much-needed alternative to current pain therapies, which are often associated with significant side effects and the risk of addiction.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. news-medical.net [news-medical.net]
- 4. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 5. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists Discover Powerful Potential Pain Reliever - UT Austin News - The University of Texas at Austin [news.utexas.edu]
- 7. Highly specific σ2R/TMEM97 ligand FEM-1689 alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sigma-2 Receptor Ligands: UKH-1114 and Siramesine
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The sigma-2 receptor (S2R), now identified as Transmembrane Protein 97 (TMEM97), is a promising therapeutic target implicated in a range of pathologies, from cancer to neurodegenerative diseases and neuropathic pain. As research intensifies, the use of selective ligands as tool compounds is crucial for elucidating the receptor's function and therapeutic potential. This guide provides a detailed comparison of two potent and widely studied S2R agonists, UKH-1114 and siramesine (B1662463), highlighting their distinct pharmacological profiles and divergent functional outcomes.
Pharmacological Profile: Binding Affinity and Selectivity
Both this compound and siramesine are characterized as high-affinity sigma-2 receptor agonists. However, their binding affinities and selectivity profiles, which are critical for interpreting experimental results, show notable differences. Siramesine generally exhibits a higher affinity for the S2R compared to this compound. One study directly comparing the two found siramesine to have a sub-nanomolar affinity (Ki = 0.12 nM) for the sigma-2 receptor, while this compound displayed a Ki of 46 nM.
Both compounds demonstrate significant selectivity for the sigma-2 receptor over the sigma-1 receptor (S1R), a crucial feature for targeted studies. Siramesine shows exceptionally high selectivity, with a reported S1R/S2R Ki ratio of approximately 658 (79 nM / 0.12 nM). This compound also maintains a favorable selectivity profile with a ratio of about 28 (1279 nM / 46 nM), and has been shown to have negligible activity at over 50 other receptors and channels, underscoring its specificity as a research tool.
Table 1: Comparative Binding Affinity of this compound and Siramesine
| Compound | Sigma-2 Receptor (S2R/TMEM97) Ki | Sigma-1 Receptor (S1R) Ki | S1R/S2R Selectivity Ratio | Reference |
| This compound | 46 nM | 1,279 nM | ~28 | |
| Siramesine | 0.12 nM | 79 nM | ~658 |
Functional Activity and Mechanisms of Action
Despite both being classified as S2R agonists, this compound and siramesine trigger markedly different downstream cellular events, a phenomenon that may be attributable to functional selectivity or engagement with different receptor-associated protein complexes.
Siramesine: A Potent Inducer of Cancer Cell Death
Siramesine is widely recognized for its potent cytotoxic effects across a variety of cancer cell lines. Its mechanism of action is complex and involves the convergence of multiple cell death pathways. As a lysosomotropic agent, siramesine accumulates in lysosomes, leading to lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytosol. This event, coupled with the induction of oxidative stress, triggers the destabilization of mitochondria, leading to a loss of mitochondrial membrane potential.
Siramesine can induce both caspase-dependent and caspase-independent cell death. Furthermore, it has been shown to induce autophagy, likely through the inhibition of the mTOR signaling pathway, and to inactivate the STAT3-MGMT signaling pathway in glioblastoma cells, enhancing their sensitivity to chemotherapy. This multi-pronged mechanism makes siramesine a valuable tool for studying cancer biology and S2R-mediated cell death.
This compound: A Novel Antinociceptive Agent
In stark contrast to siramesine, this compound has emerged as a potent analgesic, particularly for neuropathic pain. In preclinical models, such as the spared nerve injury (SNI) model in mice, systemic administration of this compound produces a robust and long-lasting reversal of mechanical hypersensitivity. Its analgesic effect is comparable to gabapentin (B195806) but achieved at a significantly lower dose and with a longer duration of action.
Crucially, the antinociceptive effects of this compound are completely blocked by the co-administration of the S2R antagonist SAS-0132, strongly indicating that its mechanism of action is mediated by the sigma-2 receptor. Unlike opioids, this compound does not appear to cause motor impairment, highlighting its potential for a better side-effect profile. While the precise downstream signaling cascade for S2R-mediated analgesia is still under investigation, it is hypothesized to involve the modulation of ion channels and a reduction in neuronal hyperexcitability within pain-processing circuits of the central nervous system.
Supporting Experimental Data and Protocols
The distinct functional outcomes of siramesine and this compound are quantified through different experimental assays.
Table 2: Comparative Functional Activity Data
| Compound | Assay Type | Model System | Key Metric (e.g., IC50, ED) | Reference |
| Siramesine | Cell Viability (CCK-8) | U87-MG Glioblastoma Cells | IC50: 8.875 µM (48h) | |
| Cell Viability (CCK-8) | T98G Glioblastoma Cells | IC50: 7.236 µM (48h) | ||
| Cell Viability (MTT) | WEHI-S Fibrosarcoma Cells | IC50: ~5 µM (24h) | ||
| This compound | Mechanical Hypersensitivity | Spared Nerve Injury (SNI) Mice | 10 mg/kg (IV) provides pain relief for 48h |
Detailed Experimental Protocols
Protocol 1: Sigma-2 Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the S2R.
-
Membrane Preparation: Homogenize tissue rich in S2R (e.g., rat liver) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the resulting supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the non-selective radioligand [³H]DTG (e.g., 5 nM), and varying concentrations of the unlabeled test compound (e.g., this compound or siramesine).
-
Sigma-1 Receptor Masking: To ensure specific measurement of S2R binding, add a selective S1R ligand, such as 100 nM (+)-pentazocine, to each well to block or "mask" the S1R sites.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM DTG).
-
Data Analysis: Calculate the specific binding and plot it against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Viability (MTT) Assay for Siramesine
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cancer cells (e.g., WEHI-S or MCF-7) in a 96-well plate at a density of approximately 24,000 cells/cm² and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of siramesine (e.g., 0.8 to 50 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~550-570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of siramesine to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: In Vivo Neuropathic Pain Assay (Spared Nerve Injury Model)
This protocol assesses the antinociceptive efficacy of a compound like this compound in a rodent model of neuropathic pain.
-
Surgical Model: The Spared Nerve Injury (SNI) model is surgically induced in mice under anesthesia. This involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact. This procedure results in a persistent state of mechanical hypersensitivity in the paw region innervated by the sural nerve.
-
Drug Administration: After a recovery period and confirmation of hypersensitivity, administer this compound (e.g., 10 mg/kg) or a vehicle control systemically (e.g., via intravenous injection).
-
Behavioral Testing (Mechanical Allodynia): At various time points post-injection (e.g., 1, 3, 24, 48, 72 hours), assess the paw withdrawal threshold using von Frey filaments. Place the animal on an elevated mesh floor and apply filaments of calibrated bending force to the hypersensitive area of the paw. The 50% withdrawal threshold is determined using a method like the up-down method.
-
Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group to the vehicle-treated group. A significant increase in the threshold indicates an analgesic or anti-allodynic effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an S2R ligand in a neuropathic pain model.
Summary and Conclusion
This compound and siramesine are both potent, selective sigma-2 receptor agonists, yet they serve as prime examples of how ligands for the same receptor can elicit vastly different biological responses.
-
Siramesine is a powerful cytotoxic agent that induces cell death through multiple pathways, including lysosomal and mitochondrial disruption. Its established pro-death signaling makes it an invaluable tool for cancer research and for studies on S2R-mediated apoptosis and autophagy.
-
This compound is a novel antinociceptive compound that effectively alleviates neuropathic pain in preclinical models via an S2R-dependent mechanism, without causing significant motor side effects. It represents a critical tool for investigating the role of the sigma-2 receptor in pain modulation and serves as a lead compound for the development of non-opioid analgesics.
For researchers, the choice between these two compounds depends entirely on the biological question being addressed. Their divergent activities underscore the complexity of S2R pharmacology and highlight the potential for developing functionally selective ligands that can be tailored to specific therapeutic applications.
Confirming the Role of Tmem97 in UKH-1114's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to confirm the role of the transmembrane protein 97 (Tmem97), also known as the sigma-2 receptor (σ2R), in the mechanism of action of the potent analgesic compound, UKH-1114. We will explore the binding affinity of this compound to Tmem97, compare its in vivo efficacy with alternative compounds, and detail the experimental methodologies used to validate this crucial drug-target interaction.
This compound: A Potent and Selective Tmem97 Agonist
This compound has emerged as a promising non-opioid therapeutic candidate for neuropathic pain.[1][2][3] Extensive research indicates that its analgesic effects are mediated through its interaction with Tmem97. This compound is a potent agonist for the Tmem97 receptor with a reported binding affinity (Ki) of 46 nM.[4][5] This high affinity and selectivity are crucial for its targeted therapeutic action.
Quantitative Data Summary: this compound and Alternatives
The following tables summarize key quantitative data from various studies, comparing this compound with other Tmem97 ligands and a standard-of-care neuropathic pain drug, gabapentin.
Table 1: Binding Affinity of Various Ligands to Tmem97/Sigma-2 Receptor
| Compound | Type | Binding Affinity (Ki) for Tmem97/σ2R | Selectivity over σ1R | Reference |
| This compound | Agonist | 46 nM | 28-fold | |
| FEM-1689 | Agonist | Not explicitly stated, but a close analog of this compound | High | |
| SAS-0132 | Antagonist | Not explicitly stated, but blocks this compound's effects | High | |
| DKR-1005 | Agonist | High affinity | Good | [6] |
| DKR-1051 | Agonist | High affinity | Good | [6] |
Table 2: In Vivo Efficacy in a Spared Nerve Injury (SNI) Mouse Model of Neuropathic Pain
| Compound | Administration Route | Effective Dose | Duration of Action | Comparison to Gabapentin | Reference |
| This compound | Intravenous (IV) | 1/10th the dose of gabapentin | Longer lasting (up to 48 hours) | Equally efficacious at a lower dose | [1][2][3] |
| This compound | Intrathecal (IT) | Not specified | Peak effect at 48 hours | Strong antinociceptive effect | [6] |
| Gabapentin | Not specified | Standard dose | 4 to 6 hours | Standard of care | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to confirm the role of Tmem97 in this compound's mechanism.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To determine the Ki of this compound for the Tmem97/sigma-2 receptor.
Materials:
-
Cell membranes expressing the Tmem97/sigma-2 receptor.
-
Radioligand with known high affinity for the receptor (e.g., [³H]DTG or [¹²⁵I]RHM-4).[7]
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
Assay buffer.
-
Scintillation counter or gamma counter.
Protocol:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand via rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation or gamma counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Spared Nerve Injury (SNI) Model
This is a widely used animal model to study neuropathic pain.
Objective: To assess the analgesic efficacy of this compound in a preclinical model of neuropathic pain.
Animals: Adult mice.
Protocol:
-
Induce neuropathic pain by surgically ligating and transecting two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.
-
Allow the animals to recover and for neuropathic pain symptoms, such as mechanical hypersensitivity, to develop.
-
Measure baseline pain responses using a von Frey filament test (to assess mechanical allodynia).
-
Administer this compound, a vehicle control, or a comparator drug (e.g., gabapentin) via the desired route (e.g., intravenous or intrathecal).
-
Measure pain responses at various time points after drug administration.
-
To confirm the role of Tmem97, a separate group of animals can be co-administered this compound with a Tmem97 antagonist like SAS-0132 to see if the analgesic effect is blocked.[6]
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the proposed signaling pathway, the experimental workflow for target validation, and the logical relationship of this compound to other Tmem97 ligands.
Caption: Proposed signaling pathway for this compound-mediated analgesia via Tmem97.
Caption: Experimental workflow to confirm Tmem97's role in this compound's mechanism.
Caption: Logical relationship of this compound and other ligands to the Tmem97 receptor.
Conclusion
References
- 1. Scientists Discover Powerful Potential Pain Reliever - UT Austin News - The University of Texas at Austin [news.utexas.edu]
- 2. Scientists discover a new powerful pain killer [knowridge.com]
- 3. Powerful new painkiller that lasts for days could help end opioid addiction [siliconrepublic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (UKH1114) | S2R/TMEM97 agonist | Probechem Biochemicals [probechem.com]
- 6. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Innovation: A Comprehensive Guide to Handling UKH-1114
Fremont, CA – As a valued partner in groundbreaking research, we prioritize the safety of our scientists and the integrity of their work. This document provides essential safety and logistical information for the handling and disposal of the novel potent compound, UKH-1114. Given the unknown toxicological profile of this compound, a cautious approach is mandated. The following procedures are based on established best practices for handling potent research chemicals with unknown hazards.
I. Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safely handling this compound is the meticulous use of appropriate Personal Protective Equipment. The required level of PPE is dictated by the specific laboratory activity and the physical form of the compound. A risk assessment should always precede any handling of this compound.
Table 1: Recommended Personal Protective Equipment for this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.[1] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene).[1] - Disposable sleeves. - Safety glasses or goggles (if a full-face respirator is not used). | High risk of aerosolization and inhalation of potent powders necessitates maximum respiratory protection.[1] Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1] |
| General Laboratory Operations | - Lab coat. - Safety glasses with side shields. - Chemical-resistant gloves (e.g., nitrile). | Standard laboratory practice to protect against incidental contact. |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured workflow is critical to minimize the risk of exposure and contamination. The following protocol outlines the key steps for handling this compound from receipt to use.
Experimental Protocol: Handling this compound
-
Receiving:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, safety glasses, and gloves) before opening the shipping container.
-
Transport the sealed primary container to a designated storage area for potent compounds.
-
-
Storage:
-
Store this compound in a clearly labeled, sealed, and chemically compatible container.
-
Keep the container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Maintain an accurate inventory of the compound.
-
-
Weighing and Aliquoting (in a containment enclosure):
-
Perform all manipulations of powdered this compound within a certified chemical fume hood, glove box, or other containment ventilated enclosure.
-
Don the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weighing boats.
-
Carefully weigh the desired amount of this compound.
-
Clean all surfaces of the containment enclosure thoroughly after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Use in Experiments:
-
Handle all solutions of this compound with the appropriate PPE.
-
Conduct all experimental procedures within a well-ventilated area.
-
Avoid the generation of aerosols.
-
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1] All waste generated from handling this compound is considered hazardous waste.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.[1] - Collect in a clearly labeled, sealed container.[1] - Dispose of through a certified hazardous waste vendor.[1] | Prevents the release of a potent compound into the environment. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[1] - Label as "Hazardous Waste" with the name of the compound.[1] | Minimizes handling of contaminated items and prevents injury.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.[1] - Place in a sealed bag or container labeled as hazardous waste.[1] | Assumes all disposable items that have come into contact with the compound are contaminated.[1] |
| Aqueous Waste Solutions | - Collect in a designated, sealed, and labeled waste container. - Do not mix with other waste streams unless compatibility is confirmed. - Dispose of through a certified hazardous waste vendor. | Prevents uncontrolled chemical reactions and ensures proper disposal. |
Waste Minimization: To reduce the volume of hazardous waste, researchers are encouraged to:
-
Order only the necessary quantities of this compound.[3]
-
Reduce the scale of experiments whenever feasible.[3]
-
Do not dispose of empty containers that held this compound in the regular trash without triple rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.[4]
By adhering to these guidelines, researchers can confidently work with this compound, ensuring their safety and the integrity of their research environment. For any further questions or clarification, please consult your institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
